NVP-BEZ 235-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKUKXHTYWRGZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC=C(C=C4)C(C)(C)C#N)C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-BEZ235: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BEZ235, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), has demonstrated significant anti-neoplastic activity across a range of cancer models. By targeting two critical nodes in a key signaling pathway frequently deregulated in cancer, NVP-BEZ235 effectively disrupts cellular processes essential for tumor growth and survival, including proliferation, cell cycle progression, and metabolism. This technical guide provides an in-depth analysis of the mechanism of action of NVP-BEZ235 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that functions as an ATP-competitive inhibitor of all class I PI3K isoforms (p110α, β, γ, and δ) and mTOR (both mTORC1 and mTORC2 complexes)[1][2]. This dual inhibitory action is central to its potent anti-cancer effects.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of normal cellular functions, and its aberrant activation is a common feature in many human cancers, driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN[3][4]. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt proceeds to phosphorylate a multitude of substrates, leading to:
-
Increased cell survival: Through the inhibition of pro-apoptotic proteins.
-
Enhanced proliferation and cell growth: Primarily through the activation of the mTOR complex 1 (mTORC1).
mTORC1, a key downstream effector of Akt, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)[3]. NVP-BEZ235's ability to inhibit both PI3K and mTOR results in a comprehensive blockade of this signaling cascade, leading to a robust anti-proliferative effect[3].
In some cancer types, such as renal cell carcinoma, NVP-BEZ235 has also been shown to suppress the activation of TGF-β-associated kinase 1 (TAK1) and its downstream effectors, revealing a broader mechanism of action beyond the canonical PI3K/mTOR pathway[5][6].
Cellular Effects of NVP-BEZ235
The inhibition of the PI3K/mTOR pathway by NVP-BEZ235 translates into several key anti-cancer effects at the cellular level:
-
Inhibition of Proliferation and Viability: NVP-BEZ235 consistently reduces cell viability and proliferation in a dose-dependent manner across a wide range of cancer cell lines[7][8].
-
Induction of Cell Cycle Arrest: A common outcome of NVP-BEZ235 treatment is the induction of cell cycle arrest, most frequently at the G1 phase[8][9]. This is mediated by the downregulation of key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4[8].
-
Induction of Apoptosis: NVP-BEZ235 can induce programmed cell death, or apoptosis, in cancer cells. This is often evidenced by the cleavage of caspase-3 and PARP[7].
-
Inhibition of Glycolysis: In glioblastoma multiforme cells, NVP-BEZ235 has been shown to hinder glycolytic metabolism by downregulating the expression of key glycolytic genes[10].
Quantitative Data on NVP-BEZ235 Activity
The potency of NVP-BEZ235 varies across different cancer cell lines, often influenced by the underlying genetic makeup of the cells, such as the mutational status of the PI3K pathway.
Table 1: Inhibitory Concentration (IC50) of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 6.10 ± 0.40 | [5] |
| DU145 | Prostate Cancer | 16.25 ± 4.72 | [5] |
| BPH-1 | Benign Prostatic Hyperplasia | 6.11 ± 0.64 | [5] |
| 1542N | Normal Prostate Epithelial | 53.82 ± 2.95 | [5] |
| HTLV-1 infected T-cell lines | Adult T-cell Leukemia | 11.9 to 293.0 | [8] |
Table 2: Effects of NVP-BEZ235 on Cellular Processes
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| K562/A (Doxorubicin-resistant) | 200 nM NVP-BEZ235 | Induction of Apoptosis | 12.97 ± 0.91% apoptotic cells (vs. 7.37 ± 0.42% in control) | [7] |
| SNU16 (Gastric Cancer Xenograft) | NVP-BEZ235 | Tumor Growth Inhibition | 45.1% inhibition | [2] |
| SNU16 (Gastric Cancer Xenograft) | NVP-BEZ235 + nab-paclitaxel | Tumor Growth Inhibition | 97% inhibition | [2] |
| G401 (Nephroblastoma) | 100 nM NVP-BEZ235 | Cell Cycle Arrest | Increase in G2/M phase cells | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of NVP-BEZ235.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of NVP-BEZ235 (e.g., 0-1000 nM) and a vehicle control (DMSO) for 48 to 72 hours.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to detect and quantify changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with NVP-BEZ235 at the desired concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with NVP-BEZ235 or vehicle control for the desired time period.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding fluorescent dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
NVP-BEZ235 is a potent dual PI3K/mTOR inhibitor with a well-defined mechanism of action that translates to significant anti-cancer activity in a variety of preclinical models. Its ability to comprehensively block a key signaling pathway essential for tumor growth and survival makes it an important tool for cancer research and a candidate for clinical development, particularly in cancers with a deregulated PI3K/mTOR pathway. While early clinical trials have shown some toxicity, ongoing research is focused on identifying predictive biomarkers to select patient populations most likely to benefit from NVP-BEZ235 and exploring its use in combination with other anti-cancer agents to enhance efficacy and overcome resistance. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the therapeutic potential of NVP-BEZ235.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrr.com [ijrr.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics of the Novel Combination of BEZ235, PI3K/mTOR Inhibitor, and Everolimus, mTOR Inhibitor: Phase I Clinical Studies and Non-clinical Mechanistic Assessment | Semantic Scholar [semanticscholar.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BEZ235-d3: A Technical Guide to Dual PI3K/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, is a potent and orally available dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). By targeting both key kinases in this critical signaling cascade, NVP-BEZ235 effectively abrogates the aberrant activation of the PI3K/mTOR pathway, a frequent event in a multitude of human cancers. This technical guide provides a comprehensive overview of the mechanism of action of NVP-BEZ235-d3, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Mechanism of Action
NVP-BEZ235 functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of both PI3K and mTOR kinases. This dual inhibition is critical, as targeting only mTORC1 can lead to a feedback activation of Akt, a phenomenon that is mitigated by the simultaneous inhibition of PI3K. The inhibition of the PI3K/mTOR pathway by NVP-BEZ235 leads to a cascade of downstream effects, including the suppression of key effectors such as Akt, S6 ribosomal protein, and 4EBP1. Ultimately, this results in the induction of cell cycle arrest, primarily at the G1 phase, and apoptosis in cancer cells.[1][2]
Quantitative Data
The inhibitory activity of NVP-BEZ235 has been quantified across various isoforms of PI3K and in cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target Enzyme | IC50 (nmol/L) | Assay Type |
| p110α | 4 | Kinase-Glo |
| p110β | 75 | Kinase-Glo |
| p110δ | 7 | Kinase-Glo |
| p110γ | 5 | Kinase-Glo |
| mTOR | 20.7 | MaxiSorp |
| Cellular Effect | Cell Line | IC50 (nmol/L) | Assay Type |
| Inhibition of S473P-Akt | U87MG | 77 ± 29 | ELISA |
| Inhibition of P-S6 | U87MG | 12 ± 10 | ELISA |
| Growth Inhibition (GI50) | T24R2 Bladder Cancer | 37,470 | CCK-8 |
| Growth Inhibition (GI50) | K562 Leukemia | 25-1600 (dose-dependent) | CCK-8 |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the points of inhibition by NVP-BEZ235.
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay (Kinase-Glo)
This protocol outlines a method to determine the in vitro inhibitory activity of NVP-BEZ235 against PI3K isoforms.
Methodology:
-
Compound Preparation: Prepare a serial dilution of NVP-BEZ235-d3 in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the PI3K enzyme, the substrate (e.g., PIP2), and ATP.
-
Add the diluted NVP-BEZ235-d3 or vehicle control (DMSO).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction.
-
Measure the amount of ATP remaining using a luminescence-based assay such as Kinase-Glo. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the NVP-BEZ235-d3 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/mTOR pathway following NVP-BEZ235-d3 treatment.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of NVP-BEZ235-d3 for desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt, S6, 4E-BP1, etc., overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability Assay (CCK-8/MTS)
This protocol describes a colorimetric assay to assess the effect of NVP-BEZ235-d3 on cancer cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of NVP-BEZ235-d3 for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add a tetrazolium-based reagent (e.g., CCK-8 or MTS) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cellular effects of NVP-BEZ235-d3.
Conclusion
NVP-BEZ235-d3 is a powerful research tool for investigating the roles of the PI3K/mTOR pathway in cancer biology and for the preclinical evaluation of dual PI3K/mTOR inhibitors. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting this critical signaling network.
References
The Dual PI3K/mTOR Inhibitor NVP-BEZ235-d3: A Technical Guide to its Pro-Apoptotic Activity in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
NVP-BEZ235-d3, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), has emerged as a significant agent in oncology research due to its ability to induce apoptosis in a wide range of tumor models. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data supporting the pro-apoptotic role of NVP-BEZ235-d3.
Core Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway
NVP-BEZ235-d3 exerts its anti-cancer effects by targeting two critical nodes in a signaling pathway frequently dysregulated in cancer: the PI3K/AKT/mTOR axis.[1][2] This pathway is integral to regulating cell survival, proliferation, and metabolism.[3][4] By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235-d3 effectively shuts down downstream signaling, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[5][6][7]
The inhibition of this pathway leads to the modulation of several key apoptosis-related proteins. A hallmark of NVP-BEZ235-d3 induced apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[8][9][10] Its cleavage is a well-established marker of apoptosis.[11] Furthermore, NVP-BEZ235-d3 has been shown to influence the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio is a critical event that promotes the mitochondrial release of cytochrome c and subsequent activation of caspases.[2]
Studies have demonstrated the activation of executioner caspases, such as caspase-3 and caspase-7, following treatment with NVP-BEZ235-d3.[5][10][12] Interestingly, some research suggests that NVP-BEZ235-d3 can induce apoptosis through a mechanism that is partially independent of the mitochondrial-activated caspase-9, hinting at the involvement of alternative apoptotic routes, potentially involving caspase-2.[8][9]
dot
Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, blocking the PI3K/AKT/mTOR pathway and promoting apoptosis.
Quantitative Analysis of Apoptosis Induction
The efficacy of NVP-BEZ235-d3 in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize key data from multiple studies.
Table 1: Induction of Apoptosis in Cancer Cell Lines by NVP-BEZ235-d3
| Cell Line | Cancer Type | Concentration | Apoptotic Rate (%) | Fold Increase vs. Control | Reference |
| K562/A | Doxorubicin-resistant Leukemia | 200 nM | 12.97 ± 0.91 | 1.76 | [3][4] |
| T24R2 | Cisplatin-resistant Bladder Cancer | 0.5 µM (in combination with 0.5 µg/ml cisplatin) | Increased Sub-G1 phase (3.6 ± 0.6) | 4.5 | [12] |
| SU-2 | Glioblastoma Stem Cells | 10 nM (in combination with IR) | Significantly Increased | Not Specified | [13] |
| U266, KM3, RPMI8226 | Multiple Myeloma | 100-300 nM | Dose-dependent increase | Not Specified | [14] |
Table 2: Effects of NVP-BEZ235-d3 on Apoptosis-Related Proteins
| Cell Line | Cancer Type | Concentration | Protein | Change in Expression/Activity | Reference |
| Breast Cancer Cells (HER2+/PIK3CA mutant) | Breast Cancer | ≥100 nM | Cleaved PARP | Increased | [8][9] |
| Breast Cancer Cells (HER2+/PIK3CA mutant) | Breast Cancer | ≥100 nM | Cleaved Caspase-2 | Increased | [9] |
| Breast Cancer Cells (HER2+/PIK3CA mutant) | Breast Cancer | ≥100 nM | Cleaved Caspase-7 | Increased | [10] |
| K562/A | Doxorubicin-resistant Leukemia | 200 nM | Bcl-2 | Decreased | [4] |
| K562/A | Doxorubicin-resistant Leukemia | 200 nM | Bax | Increased | [4] |
| T24R2 | Cisplatin-resistant Bladder Cancer | 0.5 µM | Cleaved Caspase-3, -8, -9 | Increased | [12] |
| SNU16 Xenografts | Gastric Cancer | Not Specified | Cleaved PARP-1, Caspase-3 | Increased | [5] |
| Hypoxic Cancer Cells | Various | Not Specified | Cleaved PARP | Increased | [11] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. Below are detailed methodologies for key assays used to evaluate the pro-apoptotic effects of NVP-BEZ235-d3.
Cell Viability Assay (CCK-8/MTS Assay)
This colorimetric assay assesses the effect of NVP-BEZ235-d3 on cancer cell viability.[15]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of NVP-BEZ235-d3 (e.g., 25, 50, 100, 200, 400, 800, and 1600 nM) for desired time points (e.g., 24, 48, 72 hours).[4] Include a vehicle-treated control group (DMSO).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 2-4 hours.[15]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the desired concentrations of NVP-BEZ235-d3 for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
[15]1. Cell Lysis: Treat cells with NVP-BEZ235-d3, then lyse the cells in a buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay. 3. SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel. 4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 5. Immunoblotting: Block the membrane and then incubate with primary antibodies specific for target proteins (e.g., PARP, cleaved caspases, Bcl-2, Bax, p-Akt, p-mTOR). 6. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. 7. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. 8. Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
NVP-BEZ235-d3 has consistently demonstrated its ability to induce apoptosis in a multitude of cancer models by effectively targeting the PI3K/mTOR pathway. The quantitative data and established experimental protocols provide a solid foundation for its continued investigation. Future research should focus on elucidating the nuances of its mechanism in different genetic contexts to identify patient populations most likely to benefit from this therapeutic strategy. F[9]urthermore, exploring synergistic combinations with other anti-cancer agents, such as conventional chemotherapy or inhibitors of other signaling pathways, holds promise for enhancing its therapeutic efficacy. T[2][5][12]he induction of autophagy by NVP-BEZ235 has been identified as a potential resistance mechanism, suggesting that co-treatment with autophagy inhibitors could further potentiate its apoptotic effects. C[16][17]ontinued preclinical and clinical evaluation of NVP-BEZ235-d3 and related compounds is warranted to fully realize their potential in the treatment of cancer.
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235-induced apoptosis of hepatocellular carcinoma cell lines is enhanced by inhibitors of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 7. Utility of a PI3K/mTOR Inhibitor (NVP-BEZ235) for Thyroid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, enhances the radiosensitivity of human glioma stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of autophagy enhances apoptosis induced by the PI3K/AKT/mTor inhibitor NVP-BEZ235 in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Effect of NVP-BEZ235-d3 on Cell Cycle Progression In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, has demonstrated significant anti-proliferative effects in a multitude of cancer cell lines. Its deuterated form, NVP-BEZ235-d3, is a valuable tool in metabolic and pharmacokinetic studies. A primary mechanism of its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G1/G0 phase.[1][2][3] This technical guide provides a detailed examination of the in vitro effects of NVP-BEZ235-d3 on cell cycle progression, presenting quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
NVP-BEZ235-d3 exerts its biological effects by targeting key kinases in the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] NVP-BEZ235 binds to the ATP-binding cleft of both PI3K and mTOR (mTORC1 and mTORC2), effectively inhibiting their kinase activity.[6] This dual inhibition leads to a cascade of downstream effects that culminate in cell cycle arrest.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of NVP-BEZ235-d3.
Quantitative Data on Cell Cycle Progression
Treatment of cancer cells with NVP-BEZ235-d3 in vitro consistently leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1][2][3] This G1 arrest is a hallmark of the compound's cytostatic effect.
Table 1: Effect of NVP-BEZ235 on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Concentration (nM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Neuroblastoma (SH-SY5Y) | 500 | 24 | Increased | Decreased | No significant change | [1] |
| Neuroblastoma (SK-N-MC) | 1000 | 24 | Increased | Decreased | No significant change | [1] |
| Doxorubicin-resistant Leukemia (K562/A) | 200 | 24 | 52.97 ± 0.47 | Decreased | Not specified | [3] |
| Merkel Cell Carcinoma (MKL-1) | 50-200 | 24 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [5] |
| Ovarian Cancer (SKOV3-CisR) | 50 | 24 | Increased | Decreased | Not specified | [2] |
| Glioma | 50 | 48 | Increased | Decreased | Not specified | [7] |
Modulation of Key Cell Cycle Regulatory Proteins
The G1 arrest induced by NVP-BEZ235-d3 is a direct consequence of its impact on the expression and activity of key cell cycle regulatory proteins.
Table 2: NVP-BEZ235-d3's Effect on Cell Cycle Regulatory Proteins
| Protein | Effect | Mechanism |
| Cyclin D1 | Downregulation | Inhibition of mTORC1/p70S6K signaling reduces the translation of Cyclin D1 mRNA.[8] |
| Cyclin E1 | Downregulation | GSK3β-dependent degradation is induced by NVP-BEZ235.[1] |
| CDK4/CDK6 | mRNA Downregulation | Reduced transcription following G1 arrest.[3] |
| p21Cip1 & p27Kip1 | Upregulation | Increased protein stability and expression, leading to inhibition of CDK2/Cyclin E complexes.[5][6] |
| p-Rb (Retinoblastoma protein) | Decreased Phosphorylation | Reduced activity of Cyclin D/CDK4/6 complexes leads to hypophosphorylation of Rb.[9] |
| E2F | Repression | Hypophosphorylated Rb binds to and sequesters the E2F transcription factor, preventing the expression of S-phase entry genes.[10][11] |
| p-Akt (Ser473) | Downregulation | Direct inhibition of mTORC2 and feedback mechanisms from PI3K inhibition.[5] |
| p-mTOR | Downregulation | Direct inhibition of mTOR kinase activity.[5] |
| p-p70S6K | Downregulation | Inhibition of mTORC1 signaling.[3][9] |
| p-4E-BP1 | Downregulation | Inhibition of mTORC1 signaling.[3] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Maintenance: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed cells in 6-well plates or T-25 flasks to achieve 60-70% confluency at the time of treatment.
-
Drug Preparation: Dissolve NVP-BEZ235-d3 in DMSO to create a stock solution. Dilute the stock solution in culture media to the desired final concentrations immediately before use. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Replace the existing media with the drug-containing or vehicle control (DMSO) media and incubate for the specified duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the standard procedure for analyzing DNA content using propidium (B1200493) iodide (PI) staining.[12][13]
Caption: A typical workflow for cell cycle analysis by flow cytometry.
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.[12]
-
Analysis: Incubate for 30 minutes in the dark at room temperature before analyzing on a flow cytometer.[12] The data is then analyzed using cell cycle modeling software to determine the percentage of cells in each phase.[14][15]
Western Blotting for Protein Expression
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin D1, p-Rb, p-Akt, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL substrate.
Conclusion
NVP-BEZ235-d3 is a potent inducer of G1 phase cell cycle arrest in vitro across a range of cancer cell types. This effect is mediated through the dual inhibition of PI3K and mTOR, leading to the modulation of key cell cycle regulatory proteins, most notably the downregulation of Cyclin D1 and the accumulation of CDK inhibitors p21 and p27. The resulting hypophosphorylation of the Rb protein prevents the release of the E2F transcription factor, thereby blocking the transcription of genes necessary for S-phase entry. The protocols and data presented in this guide provide a comprehensive framework for the in vitro investigation of NVP-BEZ235-d3 and other PI3K/mTOR inhibitors.
References
- 1. GSK3β-dependent cyclin D1 and cyclin E1 degradation is indispensable for NVP-BEZ235 induced G0/G1 arrest in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235 against human Merkel cell carcinoma MKL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 5 regulates E2F transcription factor through phosphorylation of Rb protein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. Flow Cytometry Protocol [merckmillipore.com]
An In-depth Technical Guide to the Biochemical and Cellular Characterization of NVP-BEZ235-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] As a member of the imidazo[4,5-c]quinoline class of compounds, it acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTOR kinase.[2][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism; its aberrant activation is a frequent event in a wide range of human cancers.[5][6][7] This makes NVP-BEZ235 a compound of significant interest in oncology research and drug development.
This guide focuses on NVP-BEZ235-d3, a deuterated form of NVP-BEZ235. Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound, such as enhancing its metabolic stability and extending its half-life, without altering its fundamental mechanism of action.[8][9][10][11][12] Therefore, the biochemical and cellular characterization data for NVP-BEZ235 are directly applicable to understanding the biological activities of NVP-BEZ235-d3. This document provides a comprehensive overview of the biochemical and cellular profile of NVP-BEZ235, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Biochemical Characterization: Kinase Inhibition Profile
NVP-BEZ235 demonstrates potent inhibitory activity against class I PI3K isoforms and mTOR. Its ATP-competitive binding mode allows it to effectively block the catalytic activity of these key enzymes in the PI3K/Akt/mTOR pathway.[4]
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BEZ235
| Target Enzyme | IC50 (nM) |
| p110α (PI3Kα) | 4 ± 2 |
| p110β (PI3Kβ) | 75 ± 45 |
| p110γ (PI3Kγ) | 5 |
| p110δ (PI3Kδ) | 7 |
| mTOR | 6 |
Data compiled from multiple sources. The IC50 values represent the concentration of NVP-BEZ235 required to inhibit 50% of the kinase activity in in vitro assays.[3][5][13]
Cellular Characterization: Antiproliferative Activity
The dual inhibition of PI3K and mTOR by NVP-BEZ235 translates into potent antiproliferative effects across a broad range of cancer cell lines with varying genetic backgrounds.
Table 2: Antiproliferative Activity of NVP-BEZ235 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| PC3M | Prostate Cancer | ~12 |
| U87MG | Glioblastoma | ~10-12 |
| T24R2 | Bladder Cancer | 37.47 µM (Note: higher value likely due to cisplatin (B142131) resistance) |
| LNCaP | Prostate Cancer | 6.10 |
| BPH-1 | Benign Prostatic Hyperplasia | 6.11 |
| DU145 | Prostate Cancer | 16.25 |
| 1542N | "Normal" Prostate Epithelial | 53.82 |
| HTLV-1 infected T-cell lines | T-cell Leukemia | Varies by line (low nM range) |
| K562 | Chronic Myelogenous Leukemia | Dose-dependent decrease in viability (25-1600 nM) |
| K562/A (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | Dose-dependent decrease in viability (25-1600 nM) |
| Glioma cell lines | Glioma | Low nM range |
IC50/GI50 values represent the concentration of NVP-BEZ235 required to inhibit 50% of cell growth or proliferation. Values can vary based on the assay conditions and duration of treatment.[1][5][6][12][14]
Signaling Pathway Inhibition
NVP-BEZ235 effectively suppresses the PI3K/Akt/mTOR signaling cascade. This is evidenced by the reduced phosphorylation of key downstream effectors.
Caption: NVP-BEZ235-d3 inhibits the PI3K/mTOR signaling pathway.
Treatment of cancer cells with NVP-BEZ235 leads to a dose-dependent reduction in the phosphorylation of Akt at both Ser473 and Thr308, as well as downstream mTORC1 substrates like p70S6K and 4E-BP1.[5][6][9] This blockade of signaling results in the induction of cell cycle arrest, primarily at the G1 phase, and in some cases, apoptosis.[5][12][15][16]
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro inhibitory activity of NVP-BEZ235-d3 against PI3K and mTOR kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of NVP-BEZ235-d3 in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase (e.g., recombinant human p110α/p85α), lipid substrate (e.g., PIP2), and ATP at desired concentrations in kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, lipid substrate, and varying concentrations of NVP-BEZ235-d3. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of NVP-BEZ235-d3 relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4][6][17][18]
Western Blotting for Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells treated with NVP-BEZ235-d3.
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of NVP-BEZ235-d3 for a specified duration.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-mTOR Ser2448).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels of the target to determine the relative change in phosphorylation.[14]
Cell Viability Assay (CCK-8/WST-8)
This protocol describes a colorimetric assay to assess the effect of NVP-BEZ235-d3 on cancer cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of NVP-BEZ235-d3 and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent, which contains WST-8, to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will reduce the WST-8 to a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.[5][12]
Conclusion
NVP-BEZ235-d3, through its dual inhibition of PI3K and mTOR, demonstrates significant potential as an anticancer agent. Its ability to potently block a key signaling pathway involved in tumor cell growth and survival is well-documented through a variety of biochemical and cellular assays. The deuteration of the parent compound, NVP-BEZ235, offers the potential for an improved pharmacokinetic profile, further enhancing its therapeutic promise. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the biological effects of this compound. The consistent observation of G1 cell cycle arrest and inhibition of key downstream effectors like Akt and p70S6K across numerous cancer cell lines underscores the on-target activity of NVP-BEZ235.[5][15][16] This detailed characterization is crucial for the rational design of future preclinical and clinical studies.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. carnabio.com [carnabio.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. benchchem.com [benchchem.com]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
NVP-BEZ235-d3: A Technical Guide to In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo antitumor activity of NVP-BEZ235, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The document summarizes key quantitative data from preclinical studies, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that competitively binds to the ATP-binding cleft of both PI3K and mTOR kinases.[1] This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in a wide range of human cancers and plays a crucial role in cell proliferation, survival, and metabolism.[1][2] By targeting both PI3K and mTOR, NVP-BEZ235 can prevent the feedback activation of Akt that is often observed with mTOR-only inhibitors, potentially leading to a more potent and sustained antitumor effect.[3][4]
Summary of In Vivo Antitumor Efficacy
NVP-BEZ235 has demonstrated significant single-agent antitumor activity in a variety of preclinical cancer models. The following tables summarize the quantitative outcomes from several key in vivo studies.
Table 1: Antitumor Activity in Renal Cell Carcinoma (RCC) Xenograft Models
| Animal Model | Cell Line | Dosage and Schedule | Treatment Duration | Outcome | Reference |
| BALB/c nude mice | 786-0 | 15 mg/kg, oral gavage, every 2 days | 28 days | 75% reduction in tumor volume | [5] |
| BALB/c nude mice | A498 | 15 mg/kg, oral gavage, every 2 days | 28 days | 44.6% reduction in tumor volume | [5] |
Table 2: Antitumor Activity in Breast Cancer Xenograft Models
| Animal Model | Cell Line | Dosage and Schedule | Treatment Duration | Outcome | Reference |
| Nude mice | BT474 (H1047R mutant) | 40 mg/kg, oral gavage, daily | Not specified | Suppressed tumor growth | [6] |
| Harlan nude mice | MDA-MB-361 | 45 mg/kg, oral gavage, daily | Not specified | Significant reduction in tumor growth | [7] |
Table 3: Antitumor Activity in Other Cancer Xenograft Models
| Animal Model | Cancer Type | Cell Line/Model | Dosage and Schedule | Treatment Duration | Outcome | Reference |
| Nude mice | Glioblastoma | U87 (intracranial) | 25 mg/kg, oral gavage | Not specified | Extended median survival by 7 days | [8] |
| Nude mice | Glioblastoma | U87 (intracranial) | 45 mg/kg, oral gavage | Not specified | Extended median survival by 14 days | [8] |
| Genetically Engineered Mouse Model | Colorectal Cancer | Sporadic wild-type PIK3CA | Not specified | Not specified | 43% decrease in tumor size | [9] |
| Nude mice | Pancreatic Cancer | Primary human xenografts | 45 mg/kg, oral gavage, daily | 3-5 weeks | Significant tumor growth inhibition in 3 of 5 models | [10][11] |
| Nude mice | Nephroblastoma | G401 | Not specified | Not specified | Significantly decreased tumor growth and weight | [12] |
Experimental Protocols
The following section outlines a typical methodology for evaluating the in vivo antitumor activity of NVP-BEZ235 in a xenograft model.
Animal Models and Tumor Establishment
-
Animals: Immunocompromised mice, such as female BALB/c nude mice, are commonly used to prevent rejection of human tumor xenografts.[5]
-
Cell Lines: A variety of human cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations, HER2 amplification) are selected.[6][7]
-
Tumor Implantation: 1 x 10^7 cells are typically injected subcutaneously into the flank of the mice.[5] For specific cancer types like glioblastoma, intracranial injection models may be utilized.[8]
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., ~300 mm³) before the initiation of treatment.[5] Tumor volume and mouse body weight are measured regularly (e.g., every other day).[5]
Drug Formulation and Administration
-
Formulation: NVP-BEZ235 is typically formulated for oral administration.
-
Administration: The compound is administered via oral gavage at doses ranging from 15 mg/kg to 45 mg/kg, with dosing schedules varying from daily to every other day.[5][6][8][10]
Endpoint Analysis
-
Tumor Volume: Tumor size is the primary endpoint, and the percentage of tumor growth inhibition compared to a vehicle-treated control group is calculated.[5][9]
-
Survival: In some models, particularly intracranial ones, overall survival is a key endpoint.[8]
-
Pharmacodynamic Markers: At the end of the study, tumors are often excised for histological and molecular analysis.[5] This can include immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[13] Western blot analysis is also used to confirm the inhibition of the PI3K/mTOR pathway by measuring the phosphorylation status of key downstream effectors like Akt, S6, and 4E-BP1.[2][6]
Visualizations
Signaling Pathway
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
Experimental Workflow
Caption: A generalized workflow for an in vivo antitumor activity study of NVP-BEZ235.
Conclusion
The dual PI3K/mTOR inhibitor NVP-BEZ235 has demonstrated consistent and potent antitumor activity across a range of preclinical cancer models. Its ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth in vivo underscores its therapeutic potential.[2][7][9] The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer treatments.[14]
References
- 1. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual PI3K/mTOR inhibitor NVP-BEZ235 induces tumor regression in a genetically engineered mouse model of PIK3CA wild-type colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BEZ235-d3: A Technical Guide to Investigating Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of NVP-BEZ235, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, in the investigation of drug resistance mechanisms. Its ability to simultaneously block two key nodes in a critical cell signaling pathway makes it a valuable tool for understanding and potentially overcoming resistance to conventional cancer therapies.
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
NVP-BEZ235 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in human cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism.[1][2][3] Unlike other inhibitors that target either PI3K or mTOR, NVP-BEZ235 binds to the ATP-binding cleft of both PI3K and mTOR kinases (mTORC1 and mTORC2), effectively blocking their activity.[4] This dual inhibition prevents the phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4EBP1, leading to cell cycle arrest and apoptosis.[1][5]
The deregulation of the PI3K pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a known mechanism of resistance to various cancer therapies.[1][6] By targeting this pathway at two critical points, NVP-BEZ235 can circumvent resistance mechanisms that may arise from the activation of either branch of the pathway.
Quantitative Analysis of NVP-BEZ235 Activity
The potency of NVP-BEZ235 has been demonstrated across a variety of cancer cell lines, including those resistant to other treatments. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic effects.
| Cell Line | Cancer Type | Resistance Profile | NVP-BEZ235 IC50 (nM) | Reference |
| K562/A | Chronic Myelogenous Leukemia | Doxorubicin-resistant | Dose-dependent inhibition (25-1600 nM) | [3] |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin-resistant | ~150 nM (in combination) | [7] |
| HTLV-1 infected T-cell lines | Adult T-cell Leukemia | Chemoresistant | 11.9 to 293.0 nM | [8] |
| G401 | Nephroblastoma | Not specified | Dose-dependent inhibition (25-500 nM) | [4] |
| SNU16 | Gastric Cancer | Not specified | Not specified | [9] |
| NCI-N87 | Gastric Cancer | Not specified | Not specified | [9] |
| AGS | Gastric Cancer | Not specified | Not specified | [9] |
In vivo studies using xenograft models have also confirmed the anti-tumor activity of NVP-BEZ235.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| 786-0 / A498 cells | Renal Cell Carcinoma | 15 mg/kg NVP-BEZ235 | Significant suppression of tumor growth | [10] |
| G401 cells | Nephroblastoma | 25 mg/kg/day NVP-BEZ235 | Significant inhibition of tumor growth | [4] |
| SNU16 cells | Gastric Cancer | 10 mg/kg NVP-BEZ235 | 45.1% net tumor growth inhibition | [9] |
| Primary Pancreatic Cancer | Pancreatic Cancer | 45 mg/kg/day NVP-BEZ235 | Significant tumor growth inhibition | [6] |
Experimental Protocols for Investigating Drug Resistance
The following are detailed methodologies for key experiments frequently cited in studies involving NVP-BEZ235 to investigate drug resistance.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the cytotoxic effects of NVP-BEZ235 on cancer cells.
1. Cell Seeding:
-
Culture drug-sensitive and drug-resistant cells in appropriate media.
-
Seed the cells in 96-well plates at a density of 1.5 x 10³ to 3.0 x 10³ cells per well.[10]
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare a serial dilution of NVP-BEZ235 (e.g., 10, 100, 1000 nM) in the culture medium.[10]
-
A vehicle control (DMSO) should be run in parallel.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-BEZ235.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]
3. Cell Viability Measurement:
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.[10]
-
Incubate for 4 hours at 37°C.[10]
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) and incubate overnight.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nM for MTT) using a microplate reader.[10]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels in the PI3K/Akt/mTOR pathway following treatment with NVP-BEZ235.
1. Cell Lysis and Protein Extraction:
-
Treat subconfluent monolayers of cells with NVP-BEZ235 at the desired concentrations and time points.[9]
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 13,000 rpm to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of total protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[9]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, p-p70S6K, cleaved PARP-1, β-actin).[9]
-
Wash the membrane with TBST and incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
4. Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent on autoradiographic film or a digital imaging system.[9]
-
Use a loading control like β-actin to normalize protein levels.[9]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of NVP-BEZ235 in a setting that mimics human disease.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., BALB/c nude or NOD SCID mice).[4][9][10]
-
Subcutaneously inject a suspension of cancer cells (e.g., 20 x 10⁶ SNU16 cells) into the flank of each mouse.[9]
-
Monitor the mice regularly for tumor growth.
2. Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-300 mm³), randomize the mice into treatment and control groups.[9][10]
-
Administer NVP-BEZ235 orally by gavage at a specified dose and schedule (e.g., 10-45 mg/kg, daily or 3 times a week).[6][9]
-
The control group should receive the vehicle (e.g., PBS).[9]
3. Monitoring and Data Collection:
-
Measure tumor volume periodically using calipers (Volume = length × width² × 0.5).[4]
-
Monitor the body weight of the mice as an indicator of toxicity.[10]
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[4][10]
4. Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze tumor tissues for biomarkers of drug activity (e.g., proliferation markers like Ki-67, apoptosis markers, and pathway-specific protein phosphorylation).[9]
Additional Mechanisms of Action in Drug Resistance
Beyond its primary effect on the PI3K/mTOR pathway, NVP-BEZ235 has been shown to influence other cellular processes relevant to drug resistance:
-
Autophagy: NVP-BEZ235 can induce autophagy, a cellular degradation process, which may contribute to its anti-tumor effects in some contexts.[2][4]
-
DNA Damage Response: It has been found to inhibit ATM and DNA-PKcs, key kinases in the DNA damage response, potentially sensitizing cancer cells to radiation and DNA-damaging agents.[11]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing the proliferation of cancer cells.[3][4][7][8][12]
-
Drug Efflux Proteins: In some drug-resistant cells, NVP-BEZ235 has been shown to decrease the expression of drug efflux proteins like multidrug resistance-associated protein 1 (MRP1) and ATP-binding cassette sub-family G member 2 (ABCG2).[7]
Conclusion
NVP-BEZ235 is a powerful research tool for elucidating the mechanisms of drug resistance. Its dual inhibitory action on the PI3K/mTOR pathway provides a robust method for probing the reliance of cancer cells on this critical signaling network. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize NVP-BEZ235 in their studies to uncover novel resistance mechanisms and develop more effective combination therapies. The ability of NVP-BEZ235 to overcome resistance in various preclinical models underscores its potential as a therapeutic agent and a valuable asset in the ongoing effort to combat drug-resistant cancers.[3][7][12]
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/mTOR dual inhibitor NVP‐BEZ235 stimulates mutant p53 degradation to exert anti‐tumor effects on triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 11. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: NVP-BEZ235-d3 In Vitro Cell Culture Treatment
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent and orally available imidazo[4,5-c]quinoline derivative that functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] Deregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[1][3] NVP-BEZ235 has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines by blocking the activity of both PI3K and mTOR kinases.[4][5] NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235, often used as an internal standard in analytical studies. For the purposes of in vitro cell culture treatment to assess biological activity, its handling and application are analogous to the non-deuterated compound. These notes provide detailed protocols for the in vitro use of NVP-BEZ235-d3 in cell culture.
Mechanism of Action
NVP-BEZ235 targets the ATP-binding cleft of PI3K and mTOR, thereby inhibiting their kinase activity.[6] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR pathway. Inhibition of PI3K prevents the phosphorylation and activation of AKT, a crucial node in cell survival and proliferation signaling.[7][8] Concurrently, inhibition of mTOR (both mTORC1 and mTORC2 complexes) prevents the phosphorylation of downstream effectors such as the S6 ribosomal protein (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[1][7] This dual blockade effectively suppresses cell proliferation, induces cell cycle arrest, and promotes apoptosis.[5][7][9]
Experimental Protocols
Protocol 1: Preparation of NVP-BEZ235-d3 Stock Solution
-
Reconstitution: NVP-BEZ235-d3 is typically supplied as a solid. It should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7][9][10] A common stock concentration is 1 mM.[7][9]
-
Example: To make a 1 mM stock solution from 1 mg of NVP-BEZ235-d3 (assuming MW ~472.58 g/mol for d3 variant), dissolve 1 mg in 2.116 mL of DMSO.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.[11]
Protocol 2: General Cell Culture Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Drug Dilution: On the day of treatment, thaw an aliquot of the NVP-BEZ235-d3 stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[5]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of NVP-BEZ235-d3 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[5][12]
Protocol 3: Cell Viability / Proliferation Assay (CCK-8 or MTT)
This protocol is adapted from methodologies using Cell Counting Kit-8 (CCK-8) or MTT assays.[7][9][13]
-
Seeding: Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[5]
-
Treatment: Treat cells with a range of NVP-BEZ235-d3 concentrations (e.g., 1 nM to 1000 nM) for 24, 48, or 72 hours.[5][7]
-
Reagent Addition: At the end of the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[7][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or at 570 nm for MTT (after solubilizing formazan (B1609692) crystals with a solubilization solution) using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on flow cytometric analysis of apoptosis.[7][12]
-
Seeding and Treatment: Seed cells in 6-well plates and treat with NVP-BEZ235-d3 at the desired concentration (e.g., 100 nM) for 48 or 72 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution.[5][12]
-
Seeding and Treatment: Seed cells in 6-well plates and treat with NVP-BEZ235-d3 (e.g., 10 nM and 100 nM) for 48 hours.[5]
-
Cell Harvesting: Collect cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[5][12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Data Presentation: Efficacy of NVP-BEZ235 in Various Cancer Cell Lines
The tables below summarize the effects of NVP-BEZ235 treatment across different cancer cell lines as reported in the literature.
Table 1: Inhibition of Cell Viability/Proliferation
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Key Findings (e.g., IC₅₀ or GI₅₀) | Reference |
|---|---|---|---|---|---|---|
| K562 & K562/A | Leukemia | CCK-8 | 25 - 1600 nM | 24 h | Dose-dependent decrease in viability | [7][9] |
| CA46 & RAJI | Burkitt Lymphoma | MTT | 1 - 1000 nM | 24, 48, 72 h | Dose- and time-dependent inhibition | [5] |
| T24R2 | Bladder Cancer | CCK-8 | 0.19 nM - 12.5 µM | 24, 48, 72 h | IC₅₀ = 37.47 µM | [12] |
| DU145 | Prostate Cancer | Clonogenic | 0.001 - 1000 nM | ~2 weeks | EC₅₀ = 16.25 nM | [11] |
| LNCaP | Prostate Cancer | Clonogenic | 0.001 - 1000 nM | ~2 weeks | EC₅₀ = 6.10 nM | [11] |
| SU-2 | Glioblastoma Stem Cells | MTT | 10 - 320 nM | 24, 48, 72 h | Concentration-dependent suppression | [13] |
| PC3M & U87MG | Prostate & Glioblastoma | MTS | Not specified | 48 h | GI₅₀ ≈ 10-12 nM |[6] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | Effect Measured | Treatment Conditions | Result | Reference |
|---|---|---|---|---|---|
| K562/A | Leukemia | Apoptosis | 200 nM for 24 h | Apoptotic rate increased from 7.37% to 12.97% | [7][9] |
| K562/A | Leukemia | Cell Cycle | 200 nM for 24 h | G0/G1 phase arrest | [9] |
| CA46 & RAJI | Burkitt Lymphoma | Cell Cycle | 10 & 100 nM for 48 h | G0/G1 phase arrest | [5] |
| G401 | Nephroblastoma | Cell Cycle | 100 nM | G2/M phase arrest | [10] |
| T24R2 | Bladder Cancer | Cell Cycle | 0.5 µM (with Cisplatin) | S phase arrest |[12] |
Experimental Workflow Visualization
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The PI3K/mTOR dual inhibitor NVP‐BEZ235 stimulates mutant p53 degradation to exert anti‐tumor effects on triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. research.monash.edu [research.monash.edu]
- 9. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrr.com [ijrr.com]
- 12. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, enhances the radiosensitivity of human glioma stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BEZ235-d3 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It functions by binding to the ATP-binding cleft of these enzymes, effectively blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[2][3] This pathway is crucial for cell proliferation, growth, survival, and metabolism. Its inhibition by NVP-BEZ235 leads to G1 cell cycle arrest and a reduction in tumor growth.[2][4] NVP-BEZ235-d3 is the deuterated form of NVP-BEZ235, often used as an internal standard in analytical methods for pharmacokinetic studies. For in vivo therapeutic efficacy studies in mouse xenograft models, the non-deuterated NVP-BEZ235 is the compound of interest. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for NVP-BEZ235 in preclinical xenograft studies.
Mechanism of Action: PI3K/mTOR Signaling Pathway
NVP-BEZ235 targets two key kinases in the PI3K/mTOR pathway: PI3K and mTOR. The PI3K family of lipid kinases, upon activation by growth factors and other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt. Activated Akt, in turn, phosphorylates a variety of substrates, leading to cell growth, proliferation, and survival.
A major downstream effector of Akt is the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). NVP-BEZ235 inhibits both PI3K and mTOR, leading to a comprehensive blockade of this critical signaling cascade.
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Akt Detection via Western Blot Following NVP-BEZ235-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BEZ235-d3 is a deuterated analog of NVP-BEZ235, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4][5] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[2][6] Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][6] NVP-BEZ235 exerts its anti-tumor effects by blocking the catalytic activity of PI3K and mTOR, thereby inhibiting the downstream phosphorylation of key signaling molecules, including Akt.[3][4] Western blotting is a fundamental technique to assess the pharmacodynamic efficacy of PI3K/mTOR inhibitors by measuring the phosphorylation status of Akt at serine 473 (p-Akt Ser473), a well-established biomarker for pathway activation.[2][6] These application notes provide a comprehensive protocol for the detection of p-Akt (Ser473) in cell lysates following treatment with NVP-BEZ235-d3.
Signaling Pathway and Mechanism of Action
The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, to promote cell growth and survival. NVP-BEZ235-d3, as a dual PI3K/mTOR inhibitor, blocks this pathway at two critical nodes, leading to a significant reduction in Akt phosphorylation.
Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of NVP-BEZ235-d3.
Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol outlines the key steps for treating cultured cells with NVP-BEZ235-d3, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473) and total Akt.
Figure 2: Experimental workflow for p-Akt Western blot analysis.
Cell Culture and Treatment
a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to attach and grow overnight. c. The following day, treat the cells with various concentrations of NVP-BEZ235-d3 (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).
Cell Lysis and Protein Extraction
a. After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the plate. c. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
Protein Quantification
a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE
a. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film. c. To probe for total Akt and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6b through 7b. It is often recommended to run parallel gels for different antibodies to ensure the most accurate quantification.
Data Presentation
The following table summarizes typical quantitative parameters for a p-Akt Western blot experiment. Note that optimal conditions may vary depending on the cell line and specific reagents used.
| Parameter | Recommended Value/Range | Notes |
| Cell Treatment | ||
| NVP-BEZ235-d3 Concentration | 10 - 1000 nM[7] | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Treatment Duration | 2 - 48 hours[8] | A time-course experiment is recommended to identify the optimal time point for p-Akt inhibition. |
| Protein Analysis | ||
| Protein Loading per Lane | 20 - 50 µg | Ensure equal loading across all lanes. |
| Antibody Dilutions | ||
| Primary Antibody: p-Akt (Ser473) | 1:1000 | Dilution may need to be optimized. |
| Primary Antibody: Total Akt | 1:1000 | |
| Primary Antibody: Loading Control | Varies | Follow manufacturer's recommendations. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection system. |
| Incubation Times | ||
| Blocking | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at room temperature | Overnight incubation at 4°C is often recommended for better signal-to-noise ratio. |
| Secondary Antibody Incubation | 1 hour at room temperature |
Reagent and Buffer Recipes
RIPA Lysis Buffer (100 mL)
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 | 1% | 1 mL |
| Sodium deoxycholate | 0.5% | 0.5 g |
| SDS | 0.1% | 0.1 g |
| ddH₂O | to 100 mL |
Add protease and phosphatase inhibitor cocktails immediately before use.
10X Tris-Buffered Saline (TBS) (1 L)
| Component | Amount |
|---|---|
| Tris base | 24.2 g |
| NaCl | 80 g |
| ddH₂O | to 1 L |
Adjust pH to 7.6 with HCl.
TBST (1 L)
| Component | Amount |
|---|---|
| 10X TBS | 100 mL |
| Tween-20 | 1 mL |
| ddH₂O | 900 mL |
4X Laemmli Sample Buffer (10 mL)
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 6.8 | 250 mM | 2.5 mL of 1M stock |
| SDS | 8% | 0.8 g |
| Glycerol | 40% | 4 mL |
| β-mercaptoethanol | 20% | 2 mL |
| Bromophenol blue | 0.02% | 2 mg |
| ddH₂O | | to 10 mL |
References
- 1. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The PI3K/mTOR dual inhibitor NVP‐BEZ235 stimulates mutant p53 degradation to exert anti‐tumor effects on triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/mTOR dual inhibitor NVP-BEZ235 stimulates mutant p53 degradation to exert anti-tumor effects on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synergistic Antitumor Effects of NVP-BEZ235-d3 and Cisplatin in Bladder Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bladder cancer is a significant global health concern, and resistance to standard-of-care chemotherapy, such as cisplatin (B142131), presents a major clinical challenge.[1] The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently hyperactivated in bladder cancer, playing a crucial role in cell growth, proliferation, survival, and drug resistance.[2][3][4][5] NVP-BEZ235 is a dual inhibitor of PI3K and mTOR, which has shown promise in preclinical studies.[6][7][8] Cisplatin is a platinum-based chemotherapy drug that primarily functions by inducing DNA cross-links, leading to cell cycle arrest and apoptosis.[9][10][11][12] Research has demonstrated that the combination of NVP-BEZ235 with cisplatin results in a synergistic antitumor effect in cisplatin-resistant bladder cancer cells, suggesting a promising therapeutic strategy to overcome chemoresistance.[13][14][15]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the synergistic effects of NVP-BEZ235-d3 and cisplatin in bladder cancer cell lines.
Mechanism of Synergistic Action
The combination of NVP-BEZ235 and cisplatin leverages a dual-pronged attack on bladder cancer cells. NVP-BEZ235 inhibits the PI3K/Akt/mTOR pathway, a key survival pathway often constitutively active in malignant cells.[14][15] This inhibition suppresses cell cycle progression and survival signals.[13][15] Concurrently, cisplatin induces DNA damage, triggering apoptosis.[9][10] The synergistic effect arises from NVP-BEZ235's ability to lower the threshold for cisplatin-induced apoptosis, in part by suppressing the survival signals that would otherwise counteract the DNA damage response.[13][14][15] This combined therapy leads to enhanced cell cycle arrest and caspase-dependent apoptosis.[13][14][15]
Caption: Synergistic mechanism of NVP-BEZ235 and cisplatin in bladder cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the combination of NVP-BEZ235 and cisplatin in cisplatin-resistant bladder cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (In Combination) | Fold Reduction | Reference |
| T24R2 | Cisplatin | ~10 µg/ml | ~2.78 µg/ml | 3.6 | [14] |
| T24R2 | NVP-BEZ235 | ~5 µM | ~0.89 µM | 5.6 | [14] |
Table 2: Synergism Analysis
| Cell Line | Method | Result | Interpretation | Reference |
| T24R2 | Combination Index (CI) | CI < 1 over a wide range of dose combinations | Synergistic Effect | [14] |
| T24R2 | 3D Synergy Analysis | Synergy Volume: 388.25 µM/ml²% | Strong Synergy | [14] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of NVP-BEZ235-d3 and cisplatin, alone and in combination, on bladder cancer cells.
-
Materials:
-
Cisplatin-resistant human bladder cancer cell line (e.g., T24R2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NVP-BEZ235-d3 (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of NVP-BEZ235-d3 and cisplatin in complete medium.
-
Treat the cells with escalating doses of NVP-BEZ235-d3 alone, cisplatin alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the IC50 values for each treatment.
-
Analyze the synergistic effect using the Combination Index (CI) method based on the Chou-Talalay method. A CI < 1 indicates synergy.
-
Caption: Workflow for the Cell Viability (CCK-8) Assay.
2. Western Blot Analysis
This protocol is for assessing the effect of NVP-BEZ235-d3 and cisplatin on the PI3K/Akt/mTOR signaling pathway.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Expected Results
The combination of NVP-BEZ235-d3 and cisplatin is expected to show a significant synergistic cytotoxic effect on cisplatin-resistant bladder cancer cells.[14] This will be evidenced by a reduction in the IC50 values of both drugs when used in combination and a Combination Index (CI) of less than 1.[14] Western blot analysis is expected to confirm the on-target activity of NVP-BEZ235, with decreased phosphorylation of Akt, mTOR, and their downstream effectors like S6.[6][15] The combination treatment is also expected to induce a higher rate of apoptosis, as measured by Annexin V/PI staining and increased levels of apoptosis markers like cleaved PARP, compared to either single agent.[13][15] Furthermore, the combination therapy is anticipated to cause cell cycle arrest.[13][14]
References
- 1. Molecular mechanisms of cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Targeting the PI3K/AKT/mTOR Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic variations of the PI3K–AKT–mTOR pathway and clinical outcome in muscle invasive and metastatic bladder cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. patientpower.info [patientpower.info]
- 10. youtube.com [youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. m.youtube.com [m.youtube.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BEZ235-d3 Cell Viability Assay (MTT)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing cell viability upon treatment with NVP-BEZ235-d3 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. NVP-BEZ235 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway often dysregulated in cancer.[1][2][3][4] The deuterated form, NVP-BEZ235-d3, is often used as an internal standard in mass spectrometry, but for the purposes of a cell-based viability assay, its biological activity is considered equivalent to the non-deuterated compound.
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of metabolically active cells.[5]
Signaling Pathway
NVP-BEZ235 targets the PI3K/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][3][4] By inhibiting both PI3K and mTOR, NVP-BEZ235 can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][6]
Figure 1: PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
NVP-BEZ235-d3 (dissolved in DMSO to a stock concentration of 1 mM)[1]
-
Target cells in culture
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Figure 2: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Include control wells containing medium only for background absorbance measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-BEZ235-d3 in complete culture medium from the 1 mM DMSO stock. A suggested concentration range for initial experiments is 25 to 500 nM.[1]
-
Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-BEZ235-d3.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells when observed under a microscope.
-
-
Formazan Solubilization:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.[5][7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Incubate the plate for an additional 4 hours at 37°C or overnight at room temperature in the dark.[5][7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of NVP-BEZ235-d3 to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the NVP-BEZ235-d3 MTT assay, based on common protocols and literature.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Optimal density is cell-line dependent and should be determined empirically. |
| NVP-BEZ235-d3 Concentration | 25 - 500 nM[1] | A wider range may be necessary for initial screening. |
| Incubation Time (Compound) | 24, 48, or 72 hours | Time-dependent effects should be evaluated. |
| MTT Reagent Concentration | Final concentration of 0.5 mg/mL[5] | |
| MTT Incubation Time | 2 - 4 hours | Should be sufficient for visible formazan crystal formation. |
| Solubilization Time | 4 hours to overnight[5] | Ensure all formazan crystals are dissolved. |
| Absorbance Wavelength | 570 nm[7] | |
| Reference Wavelength | > 630 nm | Optional, for background correction. |
Disclaimer: This protocol provides a general framework. Researchers should optimize the conditions for their specific cell lines and experimental goals. Always follow appropriate laboratory safety procedures.
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by NVP-BEZ235-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1] By targeting both PI3K and mTOR, NVP-BEZ235 effectively disrupts downstream signaling, leading to the inhibition of cell proliferation, growth, and survival. One of the key consequences of PI3K/mTOR pathway inhibition is the induction of cell cycle arrest, which can be quantitatively analyzed using flow cytometry. NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235, often used as an internal standard in mass spectrometry-based studies. For cell-based assays such as flow cytometry, the biological effects of the deuterated and non-deuterated forms are considered equivalent.
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of NVP-BEZ235-d3 on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: PI3K/mTOR Inhibition and Cell Cycle Arrest
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell cycle progression.[1] Activation of this pathway promotes the transition from the G1 to the S phase of the cell cycle. NVP-BEZ235 exerts its anti-proliferative effects by binding to the ATP-binding site of both PI3K and mTOR, thereby inhibiting their kinase activity. This dual inhibition leads to a downstream cascade of events that ultimately results in cell cycle arrest, primarily at the G0/G1 or G2/M checkpoint, depending on the cellular context.[1][2] The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27 and the downregulation of cyclins such as cyclin D1.[1][2]
Data Presentation
The following tables summarize the effects of NVP-BEZ235 on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: G0/G1 Phase Arrest in Doxorubicin-Resistant Leukemia Cells
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| K562/A | Control | 36.17 ± 2.31 | - | - |
| K562/A | 200 nM NVP-BEZ235 | 52.97 ± 0.47 | Decreased | - |
| Data from a study on doxorubicin-resistant K562 cells.[3] |
Table 2: G1 Phase Arrest in Renal Cell Carcinoma (RCC) Lines
| Cell Line | Treatment (48h) | % G1 Phase (Control) | % G1 Phase (Treated) |
| UMRC6 | 500 nM NVP-BEZ235 | 54.54 | 69.03 |
| 786-0 | 500 nM NVP-BEZ235 | 54.76 | 71.79 |
| UOK121 | 500 nM NVP-BEZ235 | 51.79 | 73.30 |
| Data from a study on the effects of NVP-BEZ235 on RCC cell lines.[4] |
Table 3: G2/M Phase Arrest in Nephroblastoma Cells
| Cell Line | Treatment | Outcome |
| G401 | 100 nM NVP-BEZ235 | Increased percentage of cells in G2/M phase.[1] |
| In contrast to G1 arrest, NVP-BEZ235 induced G2/M arrest in G401 nephroblastoma cells.[1] |
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle arrest in response to NVP-BEZ235-d3 treatment using flow cytometry with propidium iodide staining.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
NVP-BEZ235-d3 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels and allow them to attach and grow to about 60-70% confluency.
-
Treat the cells with various concentrations of NVP-BEZ235-d3 (e.g., 0, 25, 50, 100, 200, 500 nM) for the desired time points (e.g., 12, 24, 48 hours).[1][3]
-
Include a vehicle-treated control (DMSO) under the same conditions.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed directly to collection.
-
Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL).
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of approximately 5 mL. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be necessary, e.g., 850 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI. Incubate at 37°C for 30 minutes.
-
Add the propidium iodide staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Use appropriate gating strategies to exclude doublets and debris.
-
-
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Compare the cell cycle distribution of NVP-BEZ235-d3-treated cells to the vehicle-treated control to determine the extent of cell cycle arrest.
-
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of a PI3K/mTOR Inhibitor (NVP-BEZ235) for Thyroid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
Application Notes and Protocols for NVP-BEZ235 in In Vivo Immunohistochemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently deregulated in cancer. This document provides detailed application notes and protocols for the use of NVP-BEZ235 in in vivo studies, with a specific focus on immunohistochemical (IHC) analysis of its pharmacodynamic effects.
It is important to note the user's reference to "NVP-BEZ235-d3." The "-d3" designation indicates a deuterated form of the compound, where three hydrogen atoms have been replaced with deuterium. Deuterated compounds are typically utilized in techniques such as mass spectrometry imaging (MSI) to differentiate the compound from its endogenous counterparts or for pharmacokinetic studies. For standard immunohistochemistry, which relies on antibody-based detection of protein targets, the non-deuterated NVP-BEZ235 is the appropriate compound to assess the biological effects on downstream signaling pathways. The protocols provided herein are for the immunohistochemical analysis of biomarkers modulated by NVP-BEZ235.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[1] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. NVP-BEZ235 exerts its anti-tumor effects by binding to the ATP-binding cleft of both PI3K and mTOR, thereby inhibiting their kinase activity.[2] This dual inhibition leads to a blockade of downstream signaling, resulting in decreased phosphorylation of key effector proteins such as Akt and S6 ribosomal protein, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Data Presentation: In Vivo Efficacy of NVP-BEZ235
The following tables summarize quantitative data from various in vivo studies demonstrating the efficacy of NVP-BEZ235 in xenograft models.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | NCI-N87 | 20 mg/kg, daily | 53 | [3] |
| Gastric Cancer | NCI-N87 | 40 mg/kg, daily | 70 | [3] |
| Renal Cell Carcinoma | 786-0 | 15 mg/kg, daily | 75 | [4] |
| Renal Cell Carcinoma | A498 | 15 mg/kg, daily | 44.6 | [4] |
| Pancreatic Cancer | Primary Xenografts | 45 mg/kg, daily | Significant growth inhibition in 3/5 models | [5] |
| Breast Cancer | BT474 H1047R | Not Specified | Potent antitumor activity | [2] |
Table 2: Immunohistochemical Analysis of Biomarkers Post-NVP-BEZ235 Treatment
| Cancer Type | Xenograft Model | Biomarker | Change in Staining (Treated vs. Control) | Reference |
| Ovarian Cancer | TOV-21G | p-Akt (S473) | Decreased | [6] |
| Gastric Cancer | NCI-N87 | p-Akt | Dephosphorylation | [3] |
| Gastric Cancer | NCI-N87 | p-S6 | Dephosphorylation | [3] |
| Renal Cell Carcinoma | 786-0 & A498 | p-TAK1, p-c-Jun, p-IκB-α | Decreased | [4][7] |
| Thyroid Cancer | K1 & C643 | Ki67 | Decreased | [8] |
Experimental Protocols
A detailed experimental workflow for an in vivo study using NVP-BEZ235 with subsequent IHC analysis is presented below.
Protocol 1: In Vivo Xenograft Study
This protocol outlines a general procedure for establishing and treating tumor xenografts to evaluate the efficacy of NVP-BEZ235.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
NVP-BEZ235
-
Vehicle solution (e.g., NMP/PEG300)
-
Sterile PBS and cell culture medium
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under appropriate conditions. On the day of injection, harvest cells and resuspend in sterile PBS or medium at the desired concentration (e.g., 1 x 107 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Prepare NVP-BEZ235 in the vehicle solution at the desired concentration. Administer NVP-BEZ235 or vehicle to the respective groups, typically via oral gavage, at a specified dose and schedule (e.g., 20-45 mg/kg, daily).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours for subsequent IHC analysis.
Protocol 2: Immunohistochemistry for PI3K/mTOR Pathway Markers
This protocol provides a general procedure for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-mTOR (Ser2448), anti-Ki67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 min).
-
-
Blocking:
-
Incubate slides in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 min).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 min).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 min).
-
-
Chromogen Development:
-
Incubate slides with DAB substrate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the stain in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Quantitative Analysis of IHC Staining
-
Ki67 Proliferation Index: The percentage of Ki67-positive nuclei is determined by counting at least 500 tumor cells in several high-power fields.
-
H-Score for Phosphorylated Proteins (p-Akt, p-mTOR): The H-score is calculated by multiplying the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) by the percentage of cells at that intensity. The final score ranges from 0 to 300.
Conclusion
NVP-BEZ235 is a valuable tool for in vivo cancer research, effectively inhibiting the PI3K/mTOR pathway and suppressing tumor growth. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies and to assess the pharmacodynamic effects of NVP-BEZ235 using immunohistochemistry. Careful quantification of IHC results is crucial for a thorough evaluation of the compound's efficacy.
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 5. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235 inhibits thyroid cancer growth by p53- dependent/independent p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NVP-BEZ235-d3 to Overcome Gefitinib Resistance in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A subset of NSCLC patients with activating mutations in the epidermal growth factor receptor (EGFR) initially show a positive response to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475).[1][2] However, the majority of these patients eventually develop acquired resistance, limiting the long-term efficacy of the treatment.[1][2]
One of the primary mechanisms of acquired resistance is the secondary T790M mutation in the EGFR gene.[1] This mutation, along with others, often leads to the sustained activation of downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, rendering EGFR-targeted therapies ineffective.[1][3]
NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][4] By targeting these critical downstream effectors, NVP-BEZ235 can bypass the resistance mechanisms to EGFR inhibitors. NVP-BEZ235-d3 is a deuterated version of NVP-BEZ235, often utilized in pharmacokinetic studies. For the purposes of these protocols, its mechanism of action is considered equivalent to the non-deuterated form.
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the use of NVP-BEZ235-d3 to overcome gefitinib resistance in NSCLC cell lines, particularly those harboring the T790M mutation.
Mechanism of Action: Overcoming Resistance
Gefitinib resistance, especially in NSCLC cells with the T790M mutation like the H1975 cell line, is often maintained by the persistent activation of the PI3K/AKT/mTOR signaling pathway, even in the presence of EGFR inhibition.[1] NVP-BEZ235-d3 circumvents this resistance by directly inhibiting two key kinases in this pathway: PI3K and mTOR. This dual inhibition leads to the downregulation of phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein, ultimately inhibiting cell growth, proliferation, and migration in gefitinib-resistant NSCLC cells.[1][2]
Signaling Pathway Diagram
Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR to block downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of NVP-BEZ235 on the gefitinib-resistant NSCLC cell line H1975, which harbors both the L858R and T790M EGFR mutations.[1]
Table 1: In Vitro Cell Growth Inhibition (IC50 Values)
| Cell Line | Treatment | IC50 (µmol/L) |
| H1975 | NVP-BEZ235 alone | 0.151 |
| H1975 | NVP-BEZ235 (in combination with Gefitinib) | 0.056 |
| H1975 | Gefitinib (in combination with NVP-BEZ235) | 0.177 |
Data extracted from a study where H1975 cells were incubated for 72 hours with the indicated treatments.[1]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Control (DMSO) | - |
| Gefitinib (0.1 µmol/L) | Not significant |
| NVP-BEZ235 (200 nmol/L) | Significant reduction |
| NVP-BEZ235 + Gefitinib | Significant reduction |
This table provides a qualitative summary of in vivo results, as specific percentage reductions were not detailed in the source.[1]
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for evaluating NVP-BEZ235-d3 in gefitinib-resistant NSCLC.
Protocol 1: Cell Culture and Drug Treatment
Objective: To maintain and treat gefitinib-resistant NSCLC cells for subsequent in vitro assays.
Materials:
-
H1975 human NSCLC cell line (ATCC® CRL-5908™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NVP-BEZ235-d3 (prepare stock solution in DMSO)
-
Gefitinib (prepare stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For drug treatments, seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare desired concentrations of NVP-BEZ235-d3 and/or gefitinib by diluting stock solutions in culture medium.
-
Replace the culture medium with the drug-containing medium or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
-
Incubate the cells for the specified duration as required by the downstream assay (e.g., 16 hours for Western blot, 72 hours for MTT assay).[1]
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of NVP-BEZ235-d3 on the viability of gefitinib-resistant NSCLC cells.
Materials:
-
96-well culture plates
-
Treated H1975 cells (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed H1975 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of NVP-BEZ235-d3, gefitinib, or a combination of both for 72 hours.[1] Include a vehicle control group.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To assess the effect of NVP-BEZ235-d3 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
6-well culture plates
-
Treated H1975 cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: p-AKT, AKT, p-mTOR, mTOR, p-S6, S6, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with NVP-BEZ235-d3 (e.g., 200 nM), gefitinib (e.g., 0.1 µmol/L), or a combination for 16 hours.[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of NVP-BEZ235-d3 in a gefitinib-resistant NSCLC xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
H1975 cells
-
Matrigel
-
NVP-BEZ235-d3 (formulated for in vivo use)
-
Gefitinib (formulated for in vivo use)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10^6 cells in PBS mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, gefitinib, NVP-BEZ235-d3, combination).
-
Administer treatments as per the established dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-AKT, p-S6, Ki67).[1]
Conclusion
The dual PI3K/mTOR inhibitor NVP-BEZ235-d3 represents a promising therapeutic strategy to overcome acquired resistance to gefitinib in NSCLC. By directly targeting the reactivated PI3K/AKT/mTOR pathway, NVP-BEZ235-d3 can effectively inhibit the growth and proliferation of resistant cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the efficacy of NVP-BEZ235-d3 in preclinical models of gefitinib-resistant NSCLC. These studies are crucial for the development of novel combination therapies to improve patient outcomes.
References
- 1. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhsjs.com [nhsjs.com]
- 4. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"NVP-BEZ 235-d3" optimizing concentration for cell line specific effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of NVP-BEZ235-d3 for cell line-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BEZ235-d3 and what is its mechanism of action?
A1: NVP-BEZ235-d3 is the deuterated form of NVP-BEZ235, a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It acts by competing with ATP at the ATP-binding site of these enzymes, thereby blocking the PI3K/Akt/mTOR signaling pathway.[1][4][5] This pathway is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[1][6][7] The "d3" designation indicates that it is a deuterated version, often used for mass spectrometry-based applications, but its biological activity is expected to be comparable to the non-deuterated form.
Q2: What is a typical starting concentration range for NVP-BEZ235-d3 in cell culture experiments?
A2: A typical starting concentration range for NVP-BEZ235-d3 in cell culture experiments is between 5 nM and 500 nM.[5][8] However, the optimal concentration is highly cell line-dependent.[9] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How does the sensitivity to NVP-BEZ235-d3 vary across different cell lines?
A3: Sensitivity to NVP-BEZ235-d3 can vary significantly. For example, in prostate cancer cell lines, EC50 values ranged from 6.10 nM to 53.82 nM.[9] In some head and neck squamous cell carcinoma (HNSCC) cell lines, a concentration of 50 nM has been shown to be effective in enhancing radiosensitivity.[6][7][10] It is crucial to determine the optimal concentration for each cell line empirically.
Q4: How long should I treat my cells with NVP-BEZ235-d3?
A4: The treatment duration can vary depending on the experimental endpoint. For signaling pathway inhibition studies (e.g., Western blot for p-Akt), a shorter treatment of 2-24 hours is common.[5][8] For cell viability or proliferation assays, a longer incubation of 24-72 hours or more may be necessary.[10] For clonogenic assays, treatment is typically applied for a defined period (e.g., 24 hours) before the drug is washed out, and colonies are allowed to grow for 10-28 days.[10]
Troubleshooting Guide
Q: I am not observing the expected inhibition of cell growth with NVP-BEZ235-d3. What could be the reason?
A: There are several potential reasons for a lack of effect:
-
Sub-optimal Concentration: The concentration you are using may be too low for your specific cell line. We recommend performing a dose-response curve to determine the IC50.
-
Cell Line Resistance: Some cell lines may be inherently resistant to PI3K/mTOR inhibition. This could be due to mutations in downstream signaling components or activation of alternative survival pathways.
-
Drug Inactivity: Ensure that your NVP-BEZ235-d3 stock solution has been stored correctly (at -20°C, desiccated) and has not undergone multiple freeze-thaw cycles.[5][11]
-
Experimental Seeding Density: The initial number of cells seeded can influence the apparent effectiveness of the inhibitor. Ensure consistent and appropriate cell seeding densities across your experiments.
Q: I am observing high levels of cytotoxicity even at low concentrations. What should I do?
A: If you are observing excessive cell death:
-
Titrate to a Lower Concentration: Your cell line may be particularly sensitive to NVP-BEZ235-d3. Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to low nanomolar).
-
Reduce Treatment Duration: Shorten the incubation time with the inhibitor to reduce the cytotoxic effect while still observing the desired pathway inhibition.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).
Quantitative Data Summary
The following tables summarize the effective concentrations of NVP-BEZ235 in various cell lines as reported in the literature.
Table 1: NVP-BEZ235 IC50/EC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50/EC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Cytotoxicity | 6.10 ± 0.40 | [9] |
| BPH-1 | Prostate Cancer | Cytotoxicity | 6.11 ± 0.64 | [9] |
| DU145 | Prostate Cancer | Cytotoxicity | 16.25 ± 4.72 | [9] |
| 1542N | "Normal" Prostate | Cytotoxicity | 53.82 ± 2.95 | [9] |
| HCT116 | Colorectal Cancer | Viability | 14.3 ± 6.4 | [12] |
| DLD-1 | Colorectal Cancer | Viability | 9.0 ± 1.5 | [12] |
| SW480 | Colorectal Cancer | Viability | 12.0 ± 1.6 | [12] |
Table 2: Effective Concentrations of NVP-BEZ235 for Pathway Inhibition and Radiosensitization
| Cell Line(s) | Cancer Type | Effect | Concentration (nM) | Reference |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Radiosensitization | 50 | [6][7][10] |
| HPV-positive HNSCC | Head and Neck Squamous Cell Carcinoma | Enhanced cisplatin (B142131) sensitivity | 50 | [10] |
| K562 | BCR-ABL-positive leukemia | Growth inhibition | Dose-dependent (nM range) | [13] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NVP-BEZ235-d3 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for PI3K/mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of NVP-BEZ235-d3 for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 Ribosomal Protein, S6 Ribosomal Protein, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: NVP-BEZ235-d3 dual inhibition of the PI3K/mTOR signaling pathway.
Caption: Workflow for optimizing NVP-BEZ235-d3 concentration.
Caption: Troubleshooting decision tree for NVP-BEZ235-d3 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dactolisib - Wikipedia [en.wikipedia.org]
- 3. cellagentech.com [cellagentech.com]
- 4. research.monash.edu [research.monash.edu]
- 5. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Dual PI3K/mTOR Inhibitor NVP-BEZ235 Enhances Radiosensitivity of Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines Due to Suppressed Double-Strand Break (DSB) Repair by Non-Homologous End Joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235 (#13101) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 9. ijrr.com [ijrr.com]
- 10. Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer | PLOS One [journals.plos.org]
- 13. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with nilotinib against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PMC [pmc.ncbi.nlm.nih.gov]
"NVP-BEZ 235-d3" unexpected off-target effects in experiments
Welcome to the technical support center for NVP-BEZ235-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected off-target effects and other common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BEZ235-d3?
NVP-BEZ235-d3, also known as Dactolisib, is a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It acts by binding to the ATP-binding cleft of these enzymes, thereby blocking the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer.[1][4] This inhibition leads to a reduction in the phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4EBP1, resulting in decreased cell proliferation, growth, and survival.[5][6][7]
Q2: I'm observing cell cycle arrest in my experiments. Is this a known effect of NVP-BEZ235-d3?
Yes, NVP-BEZ235-d3 has been shown to induce cell cycle arrest, typically at the G0/G1 phase, in various cancer cell lines.[4][8] This is a consequence of its inhibitory effect on the PI3K/mTOR pathway, which plays a crucial role in cell cycle progression. For example, in human thyroid cancer cell lines, treatment with NVP-BEZ235 significantly increased the proportion of cells in the G0/G1 phase.[8]
Q3: My cells are undergoing apoptosis after treatment. Is this expected?
Indeed. NVP-BEZ235-d3 is known to induce apoptosis in various cell types.[4][9] For instance, in doxorubicin-resistant K562 leukemia cells, NVP-BEZ235 treatment led to a significant increase in the apoptotic rate.[4] This pro-apoptotic effect is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of DNA damage or increased sensitivity to radiation.
Possible Cause: You may be observing a known off-target effect of NVP-BEZ235. In addition to its primary targets, NVP-BEZ235 potently inhibits Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), two critical kinases in the DNA damage response (DDR) pathway.[10][11]
Troubleshooting Steps:
-
Confirm On-Target PI3K/mTOR Inhibition: First, verify that NVP-BEZ235 is inhibiting its intended targets in your experimental system. Perform a Western blot to check for reduced phosphorylation of Akt (Ser473) and S6 ribosomal protein (Ser240/244).
-
Assess DNA Damage Response: To confirm off-target effects on the DDR pathway, perform a Western blot for phosphorylated ATM (Ser1981) or phosphorylated DNA-PKcs (Ser2056) following induction of DNA damage (e.g., with ionizing radiation). You should observe a decrease in their phosphorylation in the presence of NVP-BEZ235.
-
Functional DNA Repair Assay: To directly measure the impact on DNA repair, consider performing a neutral comet assay or staining for γH2AX foci to assess the repair of DNA double-strand breaks over time. An increased number of persistent foci in NVP-BEZ235-treated cells would indicate impaired repair.
Issue 2: Paradoxical activation of the MAPK/ERK pathway in HER2-positive cells.
Possible Cause: Treatment with NVP-BEZ235 has been observed to cause an unexpected increase in the phosphorylation of MAPK (ERK) in HER2-positive breast cancer cell lines.[12] This is thought to be a feedback mechanism resulting from the inhibition of the PI3K/mTOR pathway.
Troubleshooting Steps:
-
Verify MAPK Activation: If your experimental model involves HER2-positive cells, it is crucial to monitor the MAPK pathway. Use Western blotting to probe for phosphorylated MAPK (p-ERK1/2) and total MAPK (ERK1/2) levels after NVP-BEZ235 treatment.
-
Consider Combination Therapy: If MAPK activation is confirmed and is confounding your results, consider co-treatment with a MEK inhibitor (e.g., PD325901) or a HER2 inhibitor (e.g., lapatinib) to counteract this feedback activation.[12]
-
Explore Alternative Models: If feasible, compare the effects in HER2-negative cell lines to determine if the observed phenotype is specific to the HER2-positive context.
Quantitative Data Summary
| Target | IC50 (nM) | Assay Type |
| p110α | 4 | Cell-free |
| p110β | 75 | Cell-free |
| p110γ | 5 | Cell-free |
| p110δ | 7 | Cell-free |
| mTOR | 6 | Cell-free (p70S6K) |
| mTOR | 20.7 | Biochemical K-LISA |
| ATR | 21 | 3T3TopBP1-ER cell-based |
Data compiled from multiple sources.[1]
Key Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., G401 nephroblastoma cells) in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[13]
-
Compound Treatment: Treat cells with varying concentrations of NVP-BEZ235-d3 (e.g., 0, 25, 50, 100, 250, and 500 nM) for the desired time period (e.g., 24, 48, 72 hours).[13]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for PI3K Pathway Inhibition
-
Cell Lysis: After treatment with NVP-BEZ235-d3, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 Ribosomal Protein (Ser240/244), total S6, and a loading control (e.g., β-actin).[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: On-target effects of NVP-BEZ235-d3 on the PI3K/mTOR signaling pathway.
Caption: Unexpected off-target effects of NVP-BEZ235-d3 on DNA repair and MAPK signaling.
Caption: A logical workflow for troubleshooting unexpected results with NVP-BEZ235-d3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dactolisib - Wikipedia [en.wikipedia.org]
- 3. cellagentech.com [cellagentech.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. research.monash.edu [research.monash.edu]
- 6. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NVP-BEZ235 inhibits thyroid cancer growth by p53- dependent/independent p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with nilotinib against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
NVP-BEZ235-d3 Technical Support Center: Managing Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NVP-BEZ235-d3 in animal studies. The information is designed to help manage common toxicities and ensure the successful execution of your experiments.
I. Mechanism of Action: PI3K/mTOR Signaling Pathway
NVP-BEZ235-d3 is a dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). These are key components of a signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting both PI3K and mTOR, NVP-BEZ235-d3 can effectively block tumor cell growth.[2]
Caption: PI3K/mTOR signaling pathway with NVP-BEZ235-d3 inhibition points.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with NVP-BEZ235-d3.
Formulation and Administration
Q1: How should I formulate NVP-BEZ235-d3 for oral gavage in mice?
A1: A commonly used vehicle for NVP-BEZ235-d3 is a solution of N-Methyl-2-pyrrolidone (NMP) and Polyethylene glycol 300 (PEG300). A typical ratio is 1:9 (v/v) of NMP to PEG300. The compound should be freshly prepared daily before administration.
Experimental Protocol: NVP-BEZ235-d3 Formulation
-
Materials:
-
NVP-BEZ235-d3 powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of NVP-BEZ235-d3 based on the desired dose and the number of animals.
-
Weigh the NVP-BEZ235-d3 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of NMP to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Add the corresponding volume of PEG300 to the solution.
-
Vortex again until the solution is homogeneous.
-
Administer the freshly prepared formulation to the animals via oral gavage.
-
Q2: What is a typical dosing schedule for NVP-BEZ235-d3 in mice?
A2: A common dosing schedule is once daily for 5 consecutive days, followed by a 2-day break. However, the optimal dosing schedule can vary depending on the tumor model and the study objectives.
Toxicity Management
Q3: I am observing significant weight loss and general poor health in my mice. What should I do?
A3: This is a common sign of toxicity. It is crucial to monitor the animals daily for signs of distress.
Caption: Troubleshooting workflow for managing general toxicity.
Q4: My mice are developing hyperglycemia. How can I manage this?
A4: Hyperglycemia is a known on-target effect of PI3K inhibitors.
Troubleshooting Guide: Hyperglycemia
| Issue | Potential Cause | Recommended Action |
| Elevated blood glucose levels (>200 mg/dL) | Inhibition of the PI3K/Akt pathway, leading to insulin (B600854) resistance. | 1. Monitor blood glucose: Check blood glucose levels 2-3 times per week. 2. Dietary modification: Consider a low-carbohydrate diet for the animals. 3. Metformin co-administration: In consultation with a veterinarian, consider oral administration of metformin. |
Experimental Protocol: Blood Glucose Monitoring
-
Materials:
-
Glucometer and test strips
-
Lancets
-
Gauze
-
-
Procedure:
-
Gently warm the mouse's tail to increase blood flow.
-
Use a sterile lancet to prick the lateral tail vein.
-
Collect a small drop of blood onto the glucose test strip.
-
Record the reading from the glucometer.
-
Apply gentle pressure to the tail with gauze to stop any bleeding.
-
Experimental Protocol: Metformin Co-administration (Consult with a veterinarian for appropriate dosing for your specific model)
-
Materials:
-
Metformin hydrochloride
-
Sterile water for injection or appropriate vehicle
-
Oral gavage needles
-
-
Procedure:
-
Prepare a fresh solution of metformin daily. A common starting dose in mice is 100-250 mg/kg, administered orally once or twice daily.
-
Administer the metformin solution via oral gavage.
-
Continue to monitor blood glucose levels to assess the efficacy of the treatment and adjust the dose as necessary in consultation with a veterinarian.
-
Q5: My mice are experiencing diarrhea. What supportive care can I provide?
A5: Diarrhea can lead to dehydration and weight loss. Supportive care is critical.
Troubleshooting Guide: Diarrhea
| Issue | Potential Cause | Recommended Action |
| Loose or watery stools, perianal staining | Drug-induced effects on the gastrointestinal tract. | 1. Monitor hydration status: Check for signs of dehydration (e.g., skin tenting, lethargy). 2. Provide hydration support: Administer subcutaneous sterile saline or provide oral rehydration solutions or gel packs. 3. Dietary support: Provide moist food or a soft diet to encourage eating and fluid intake. 4. Keep animals clean and dry: Clean the perianal area to prevent skin irritation. |
Experimental Protocol: Subcutaneous Fluid Administration
-
Materials:
-
Sterile 0.9% saline
-
Syringe (1 mL or 3 mL)
-
25-27 gauge needle
-
-
Procedure:
-
Gently lift the skin between the shoulder blades to form a "tent".
-
Insert the needle at the base of the tent, parallel to the spine.
-
Slowly inject the sterile saline (typically 0.5-1.0 mL per 25g mouse).
-
Withdraw the needle and gently massage the area to help disperse the fluid.
-
Monitor the mouse to ensure the fluid is absorbed.
-
Q6: I am observing skin rash and hair loss (alopecia) in my treated mice. How can I manage this?
A6: Skin toxicities are also associated with PI3K/mTOR inhibitors.
Troubleshooting Guide: Skin Rash and Alopecia
| Issue | Potential Cause | Recommended Action |
| Red, inflamed skin; patchy or complete hair loss | Drug-induced effects on skin and hair follicles. | 1. Monitor skin condition: Regularly inspect the skin for any signs of irritation or infection. 2. Provide clean bedding: Ensure bedding is clean and dry to minimize skin irritation. 3. Topical treatments: In case of severe rash or irritation, consult with a veterinarian about the use of topical soothing or antimicrobial creams. 4. Nutritional support: Ensure adequate nutrition as poor health can exacerbate skin and coat conditions. |
III. Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for an in vivo study with NVP-BEZ235-d3.
Disclaimer: This guide is for informational purposes only and should not replace the advice of a qualified veterinarian or institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in accordance with approved protocols and regulations.
References
"NVP-BEZ 235-d3" improving bioavailability for in vivo studies
Welcome to the technical support center for NVP-BEZ235-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the bioavailability and efficacy of NVP-BEZ235-d3 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BEZ235-d3 and why is the deuterated form used?
A1: NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It binds to the ATP-binding cleft of these enzymes, effectively blocking the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells.[3] This inhibition leads to cell cycle arrest, typically at the G1 phase, and antiproliferative effects.[3][4][5] The "-d3" designation indicates that the compound has been isotopically labeled with three deuterium (B1214612) atoms. This modification makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays (LC-MS/MS), allowing for precise measurement of the non-deuterated NVP-BEZ235 concentration in biological samples by correcting for sample loss during preparation.
Q2: What are the main challenges affecting the oral bioavailability of NVP-BEZ235-d3 in animal studies?
A2: While NVP-BEZ235 is orally available, its bioavailability can be influenced by several factors. The primary challenges include:
-
Poor Aqueous Solubility: Like many kinase inhibitors, NVP-BEZ235 has low solubility in water, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Formulation-Dependent Absorption: The choice of vehicle is critical. An inadequate formulation can lead to drug precipitation in the GI tract, resulting in low and variable absorption.
-
First-Pass Metabolism: The drug may be subject to metabolism in the gut wall and liver before reaching systemic circulation, reducing the amount of active compound available.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
Q3: Which signaling pathway does NVP-BEZ235 target?
A3: NVP-BEZ235 is a dual inhibitor that targets two key kinases in the PI3K/mTOR signaling pathway: PI3K itself and mTOR. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][6] By inhibiting both PI3K and mTOR (both mTORC1 and mTORC2 complexes), NVP-BEZ235 provides a comprehensive blockade of this critical oncogenic pathway.
Troubleshooting Guide for In Vivo Studies
Problem 1: Low or undetectable plasma concentrations of NVP-BEZ235 after oral administration.
Potential Cause & Suggested Solution
-
Q: Could my formulation be the issue?
-
A: Yes, this is a primary cause. NVP-BEZ235 has poor aqueous solubility, and if the formulation is not optimized, the compound may precipitate in the stomach or intestine, preventing absorption.
-
Troubleshooting:
-
Vehicle Selection: Ensure you are using a vehicle known to be effective for this compound. A common and effective vehicle for NVP-BEZ235 in preclinical models is a solution of N-Methyl-2-pyrrolidone (NMP) and Polyethylene glycol 300 (PEG300) , often in a 1:9 (v/v) ratio.[4]
-
Formulation Preparation: Prepare the formulation fresh daily before administration.[4] First, dissolve the NVP-BEZ235-d3 powder completely in NMP with vortexing or sonication before adding the PEG300. Ensure the final solution is clear and free of particulates.
-
Consider Alternatives: For compounds with poor solubility, other formulation strategies such as amorphous solid dispersions, self-emulsifying drug delivery systems (SEDDS), or micronization can be explored to improve dissolution.[7]
-
-
-
Q: Was the oral gavage administration performed correctly?
-
A: Improper administration can lead to dosing errors.
-
Troubleshooting:
-
Technique Verification: Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Verify the full dose was delivered and that the animal did not immediately regurgitate the formulation.
-
Volume Check: Use an appropriate dosing volume for the size of the animal (e.g., for mice, typically 5-10 mL/kg).
-
-
-
Q: Is my blood sampling time appropriate?
-
A: You may be missing the peak plasma concentration (Tmax).
-
Troubleshooting:
-
Pharmacokinetic (PK) Profile: If you are taking a single time point, you may miss the absorption window. Conduct a pilot PK study with serial sampling (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) to determine the Tmax and overall exposure (AUC) for your specific formulation and animal model.
-
-
Problem 2: High variability in plasma concentrations between animals in the same group.
Potential Cause & Suggested Solution
-
Q: Why is there so much inter-animal variability?
-
A: High variability often points to inconsistent absorption, which is frequently linked to the formulation and physiological differences.
-
Troubleshooting:
-
Homogeneity of Formulation: Ensure your dosing formulation is a homogenous solution or a uniform suspension. If it is a suspension, vortex it thoroughly between dosing each animal to prevent the drug from settling.
-
Fasting State: The presence of food in the stomach can significantly and variably affect drug absorption. Fast animals for a consistent period (e.g., 4-12 hours, with free access to water) before oral dosing to standardize GI conditions.
-
Dosing Accuracy: Re-evaluate dosing procedures to ensure each animal receives the precise intended dose. Use calibrated equipment and verify volumes.
-
-
Data Presentation: NVP-BEZ235 In Vivo Formulations and Dosing
The following table summarizes dosing and formulation information from various preclinical studies. This can serve as a starting point for designing your experiments.
| Study Focus | Animal Model | Dose Administered | Formulation/Vehicle | Key Finding | Reference |
| Glioma | Intracranial U87 Glioma Xenografts (Mice) | 25 mg/kg and 45 mg/kg, daily | NMP/PEG300 (1:9, v/v) | Dose-dependent extension of median survival.[4] | [4] |
| Gastric Cancer | SNU16 Xenografts (Mice) | Not specified, but orally available | Not specified | Inhibited tumor growth by 45.1% as a single agent.[8] | [8] |
| Pancreatic Cancer | AsPC-1 Xenografts (Mice) | Not specified, but orally available | Not specified | Increased median survival from 16 to 21 days.[9] | [9] |
| DNA Damage | U87 EGFRvIII Xenografts (Mice) | 45 mg/kg, single dose | NMP/PEG300 (10:90, v/v) | Significantly impaired DNA double-strand break repair in tumors.[10] | [10] |
Experimental Protocols
Protocol 1: Preparation of NVP-BEZ235-d3 Formulation for Oral Gavage
Objective: To prepare a 5 mg/mL solution of NVP-BEZ235-d3 in a vehicle suitable for oral administration in mice.
Materials:
-
NVP-BEZ235-d3 powder
-
N-Methyl-2-pyrrolidone (NMP), ACS grade or higher
-
Polyethylene glycol 300 (PEG300), ACS grade or higher
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Amounts: For a final volume of 1 mL at 5 mg/mL, you will need 5 mg of NVP-BEZ235-d3. For a 1:9 (v/v) NMP:PEG300 vehicle, you will need 0.1 mL of NMP and 0.9 mL of PEG300.
-
Initial Dissolution: Weigh 5 mg of NVP-BEZ235-d3 into a sterile vial. Add 0.1 mL of NMP.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 2-3 minutes. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear. This step is critical.
-
Add Co-solvent: Once the compound is fully dissolved in NMP, add 0.9 mL of PEG300 to the vial.
-
Final Mixing: Vortex the final solution thoroughly for at least 1 minute to ensure homogeneity. The final formulation should be a clear, slightly viscous solution.
-
Administration: Prepare this formulation fresh each day of the study. Do not store for long periods. Administer to animals via oral gavage at the desired dose volume (e.g., for a 25 mg/kg dose in a 20g mouse, administer 100 µL of the 5 mg/mL solution).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of an NVP-BEZ235-d3 formulation.
Methodology:
-
Animal Model: Use male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups (n=3-5 per group).
-
Oral (PO) Group: Receives the NVP-BEZ235-d3 formulation via oral gavage.
-
Intravenous (IV) Group (Optional, for absolute bioavailability): Receives the drug in a suitable IV formulation (e.g., containing DMSO/Cremophor/Saline).
-
-
Fasting: Fast animals overnight (with access to water) before administration.
-
Administration:
-
PO Group: Administer the formulation prepared as in Protocol 1 at a specific dose (e.g., 25 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from plasma using protein precipitation (e.g., with acetonitrile).
-
Quantify the drug concentration using a validated LC-MS/MS method. The use of NVP-BEZ235-d3 as an internal standard for analyzing non-deuterated NVP-BEZ235 is a common application.
-
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) using appropriate software (e.g., Phoenix WinNonlin).
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel orally bioavailable inhibitor of phosphoinositol-3-kinase and mammalian target of rapamycin, NVP-BEZ235, inhibits growth and proliferation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of a novel, dual PI3K/mTOR inhibitor NVP-BEZ235 to enhance chemotherapy and antiangiogenic response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: NVP-BEZ235-d3 and Resistance Development in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NVP-BEZ235-d3, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor. The information addresses common challenges, particularly the development of resistance in cell lines.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues when observing reduced sensitivity or resistance to NVP-BEZ235-d3 in their cell line models.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of cell proliferation at expected concentrations. | 1. Suboptimal drug concentration or treatment duration. 2. Inherent resistance of the cell line. 3. Development of acquired resistance. 4. Drug instability or degradation. | 1. Perform a dose-response curve to determine the IC50 in your specific cell line. Typical working concentrations range from 5 nM to 500 nM for 2 to 24 hours.[1][2] 2. Verify the PI3K/mTOR pathway status of your cell line. Activating mutations in PIK3CA or loss of PTEN often confer sensitivity.[3][4] 3. Consider generating a resistant cell line through continuous exposure to increasing concentrations of NVP-BEZ235-d3.[5] 4. Ensure proper storage of NVP-BEZ235-d3 (-20°C, desiccated) and use freshly prepared solutions.[1][2][6][7] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent drug preparation. 3. Contamination of cell cultures. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh drug dilutions from a stable stock solution for each experiment. NVP-BEZ235 can be dissolved in DMSO.[1][2][6][8] 3. Regularly test cell lines for mycoplasma contamination. |
| Downstream signaling (p-Akt, p-S6K) is not inhibited despite treatment. | 1. Insufficient drug concentration to inhibit both PI3K and mTOR. 2. Activation of alternative signaling pathways. 3. Feedback loop activation. | 1. Increase the concentration of NVP-BEZ235-d3 and perform a time-course experiment to assess pathway inhibition via Western blot.[9][10] 2. Investigate other pro-survival pathways that may be activated as a compensatory mechanism, such as the MAPK/ERK pathway.[3] 3. Higher doses of NVP-BEZ235 may be required to prevent Akt activation that can occur due to mTOR inhibition.[11] |
| Development of a resistant cell population over time. | 1. Selection of pre-existing resistant clones. 2. Acquisition of new mutations in the PI3K/mTOR pathway or parallel pathways. 3. Upregulation of drug efflux pumps. | 1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Sequence key genes in the PI3K/mTOR pathway (e.g., PIK3CA, PTEN, AKT, MTOR) in both sensitive and resistant cells. 3. Evaluate the expression and activity of ABC transporters. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of NVP-BEZ235-d3?
NVP-BEZ235 is a dual inhibitor that targets the ATP-binding site of both PI3K and mTOR kinases.[1][2][6] By inhibiting these key proteins, it blocks the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][12]
2. How can I confirm that NVP-BEZ235-d3 is active in my cells?
The most direct method is to assess the phosphorylation status of downstream targets of the PI3K/mTOR pathway via Western blot. A decrease in the phosphorylation of Akt (at Ser473), S6 ribosomal protein, and 4E-BP1 is indicative of target engagement and pathway inhibition.[9][11][13]
3. What are the common mechanisms of resistance to PI3K/mTOR inhibitors like NVP-BEZ235-d3?
Resistance to PI3K/mTOR inhibitors can be multifactorial and may involve:
-
PI3K-dependent mechanisms: These include feedback activation of the pathway.[3]
-
PI3K-independent mechanisms: Activation of parallel signaling pathways, such as the MAPK/ERK pathway, can bypass the PI3K/mTOR blockade.[3]
-
Genetic alterations: Mutations in key pathway components can prevent the drug from binding effectively or lead to constitutive activation of downstream effectors.[3]
4. Can NVP-BEZ235-d3 overcome resistance to other therapies?
Yes, NVP-BEZ235 has been shown to overcome acquired resistance to other targeted therapies, such as gefitinib (B1684475) in non-small cell lung cancer and bortezomib (B1684674) in mantle cell lymphoma.[14][15] It has also demonstrated efficacy in cell lines resistant to doxorubicin (B1662922) and trastuzumab.[11][16]
5. What are typical cellular effects of NVP-BEZ235-d3 treatment?
Besides inhibiting proliferation, NVP-BEZ235 can induce cell cycle arrest, commonly at the G0/G1 or G2/M phase, depending on the cell type.[8][16][17] It can also induce autophagy.[8][12]
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol outlines a general method for developing a cell line with acquired resistance to NVP-BEZ235-d3.
-
Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to NVP-BEZ235-d3 by performing a cell viability assay (e.g., MTT or CCK-8) with a range of concentrations.
-
Initial Treatment: Culture the parental cells in media containing NVP-BEZ235-d3 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of NVP-BEZ235-d3 in the culture medium. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.
-
Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line), maintain the resistant cell line in a continuous culture with a maintenance concentration of NVP-BEZ235-d3.
-
Characterization: Periodically verify the resistant phenotype and compare it to the parental cell line. This can include assessing cell viability, pathway signaling, and other relevant cellular responses.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol describes how to assess the activity of NVP-BEZ235-d3 by measuring the phosphorylation of downstream targets.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of NVP-BEZ235-d3 or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70 S6K (Thr389), p70 S6K, p-4E-BP1 (Thr37/46), 4E-BP1).[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[9]
-
Visualizations
Caption: PI3K/mTOR signaling pathway with NVP-BEZ235-d3 inhibition points.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Troubleshooting decision tree for NVP-BEZ235-d3 resistance.
References
- 1. NVP-BEZ235 (#13101) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 2. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 3. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. cellagentech.com [cellagentech.com]
- 7. cellgs.com [cellgs.com]
- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/mTOR dual inhibitor NVP‐BEZ235 stimulates mutant p53 degradation to exert anti‐tumor effects on triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dual PI3K and mTOR inhibitor NVP-BEZ235 exhibits anti-proliferative activity and overcomes bortezomib resistance in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BEZ235-d3 Technical Support Center: Troubleshooting Cell Viability Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in cell viability assays using the dual PI3K/mTOR inhibitor, NVP-BEZ235-d3.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BEZ235-d3 and how does it differ from NVP-BEZ235?
NVP-BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[][2] It acts as an ATP-competitive inhibitor of all four class I PI3K isoforms and mTORC1/2.[3] NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235, meaning one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can lead to a kinetic isotope effect, potentially slowing down the rate of drug metabolism.[][4] While this may alter the compound's in vivo pharmacokinetic properties, its direct impact on in vitro cell viability assays is generally expected to be minimal, though it could potentially lead to a more sustained intracellular concentration and effect.[5][6]
Q2: What is the mechanism of action of NVP-BEZ235-d3?
NVP-BEZ235-d3 inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[7][8] By blocking both PI3K and mTOR, it effectively shuts down this pathway at two critical points.[] This dual inhibition can prevent the feedback activation of AKT that is sometimes observed with mTOR-only inhibitors.[2] Additionally, NVP-BEZ235 has been shown to inhibit other kinases, such as ATM and DNA-PKcs, which are involved in the DNA damage response.[9] This off-target activity may contribute to its cytotoxic effects, especially in combination with DNA-damaging agents.
Q3: What are the common sources of variability in cell viability assays with NVP-BEZ235-d3?
Variability in cell viability assays using NVP-BEZ235-d3 can arise from several factors:
-
Compound Stability and Solubility: NVP-BEZ235 has poor aqueous solubility and can be unstable in cell culture media over long incubation periods.[10]
-
Cell Culture Conditions: Inconsistent cell density, passage number, and cell health can significantly impact results.
-
Assay Protocol: Variations in incubation times, reagent concentrations, and pipetting accuracy can introduce errors.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to PI3K/mTOR inhibition.
-
Deuterium Isotope Effect: While likely minor in vitro, the deuteration could potentially lead to more sustained compound activity, which might become a factor in longer-term assays if not accounted for.[]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell viability assays with NVP-BEZ235-d3.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using the outer wells for media only to minimize edge effects. |
| Compound Precipitation | Prepare fresh dilutions of NVP-BEZ235-d3 from a DMSO stock for each experiment. Visually inspect for precipitates after dilution in media. The final DMSO concentration should typically be below 0.5%.[11] |
| Inaccurate Pipetting | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between each step. |
| Uneven Evaporation | Maintain proper humidity in the incubator. Fill the outer wells of the plate with sterile water or media to create a humidity barrier. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
| Possible Cause | Recommended Solution |
| Compound Degradation | NVP-BEZ235 can be unstable in cell culture media.[10] For incubation times longer than 24 hours, consider refreshing the media with a new compound dilution. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to PI3K/mTOR inhibition. Verify the PI3K/AKT pathway activation status in your cell line. |
| Insufficient Incubation Time | The cytotoxic or anti-proliferative effects of NVP-BEZ235-d3 may require longer exposure. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Suboptimal Assay Conditions | Ensure the chosen cell viability assay (e.g., MTT, Crystal Violet) is appropriate for your cell line and experimental endpoint. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent Stock Solution | Prepare a large batch of high-concentration stock solution in DMSO, aliquot, and store at -80°C to minimize freeze-thaw cycles. |
| Differences in Cell Confluency | Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment. |
| Media and Serum Variability | Use the same lot of media and serum for a set of related experiments to minimize batch-to-batch variation. |
Quantitative Data
Table 1: Reported IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| K562 | Chronic Myelogenous Leukemia | ~370 | 48 | MTS |
| KBM7R | Chronic Myelogenous Leukemia | ~430 | 48 | MTS |
| T24 | Bladder Cancer | Varies | 72 | CCK-8 |
| T24R2 (Cisplatin-resistant) | Bladder Cancer | Higher than T24 | 72 | CCK-8 |
| Cal-33 | Head and Neck Squamous Cell Carcinoma | ~50 (for radiosensitization) | 24 (pretreatment) | Clonogenic |
| UD-SCC-2 | Head and Neck Squamous Cell Carcinoma | ~50 (for radiosensitization) | 24 (pretreatment) | Clonogenic |
| Melanoma Cell Lines (Panel) | Melanoma | Varies | Not Specified | Not Specified |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of NVP-BEZ235-d3 in complete cell culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Fixation: Gently wash the cells with PBS and then fix with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15-20 minutes.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: NVP-BEZ235-d3 inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
Validation & Comparative
A Preclinical Comparative Guide: NVP-BEZ235 vs. NVP-BEZ235-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual PI3K/mTOR inhibitor NVP-BEZ235 and its deuterated analog, NVP-BEZ235-d3, in the context of preclinical research. While extensive data exists for NVP-BEZ235, public domain information on preclinical studies directly comparing it to NVP-BEZ235-d3 is not currently available. Therefore, this comparison is based on the established preclinical profile of NVP-BEZ235 and the anticipated benefits of deuterium (B1214612) substitution based on well-established principles of medicinal chemistry.
Introduction to NVP-BEZ235 and the Rationale for Deuteration
NVP-BEZ235 is a potent and orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), two key protein kinases in a signaling pathway frequently dysregulated in cancer.[1][2] By targeting both PI3K and mTOR, NVP-BEZ235 effectively abrogates downstream signaling, leading to cell cycle arrest, and inhibition of tumor growth in a variety of preclinical cancer models.[1][2]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile. NVP-BEZ235-d3 is a deuterated version of NVP-BEZ235, designed to leverage these potential advantages.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. NVP-BEZ235 and, by extension, NVP-BEZ235-d3, are designed to inhibit this pathway at two crucial nodes.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by NVP-BEZ235.
Preclinical Performance: A Comparative Overview
The following tables summarize the known preclinical data for NVP-BEZ235 and the anticipated profile of NVP-BEZ235-d3 based on the principles of deuteration.
Table 1: In Vitro Potency
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| NVP-BEZ235 | p110α (PI3K) | 4 | Cell-free assay | [3] |
| p110β (PI3K) | 75 | Cell-free assay | [3] | |
| p110γ (PI3K) | 5 | Cell-free assay | [3] | |
| p110δ (PI3K) | 7 | Cell-free assay | [3] | |
| mTOR | 6 | Cell-free assay (p70S6K) | [3] | |
| NVP-BEZ235-d3 | p110α (PI3K) | Expected to be similar to NVP-BEZ235 | - | - |
| p110β (PI3K) | Expected to be similar to NVP-BEZ235 | - | - | |
| p110γ (PI3K) | Expected to be similar to NVP-BEZ235 | - | - | |
| p110δ (PI3K) | Expected to be similar to NVP-BEZ235 | - | - | |
| mTOR | Expected to be similar to NVP-BEZ235 | - | - |
It is generally expected that deuteration does not significantly alter the in vitro potency of a drug at its target, as this is primarily dependent on the molecule's shape and electronic properties, which are largely unchanged by deuterium substitution.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NVP-BEZ235 | BT474 H1047R breast cancer xenografts | Not specified | Potent antitumor activity | [4] |
| U2OS osteosarcoma xenografts | Orally administered | Significant inhibition | ||
| 786-0 renal cell carcinoma xenografts | 15 mg/kg | Significant reduction in tumor size | ||
| NVP-BEZ235-d3 | - | - | Data not available | - |
While direct comparative in vivo efficacy data is lacking, a deuterated compound with improved pharmacokinetics could potentially demonstrate enhanced or more sustained tumor growth inhibition at similar or lower doses compared to its non-deuterated counterpart.
Table 3: Pharmacokinetic Profile (Conceptual)
| Parameter | NVP-BEZ235 | NVP-BEZ235-d3 (Anticipated) | Rationale for Anticipated Change |
| Metabolic Stability | - | Improved | The kinetic isotope effect is expected to slow metabolism by cytochrome P450 enzymes. |
| Half-life (t½) | - | Increased | Slower metabolism leads to a longer persistence of the drug in the body. |
| Area Under the Curve (AUC) | - | Increased | Slower clearance results in greater overall drug exposure. |
| Maximum Concentration (Cmax) | - | Potentially similar or slightly increased | Dependent on absorption rate, which is not typically affected by deuteration. |
| Clearance (CL) | - | Decreased | A direct consequence of slower metabolism. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate PI3K/mTOR inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of NVP-BEZ235 or NVP-BEZ235-d3 for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key pathway proteins (e.g., phospho-Akt, phospho-S6K, total Akt, total S6K, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to assess the degree of pathway inhibition.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for a direct preclinical comparison of NVP-BEZ235 and NVP-BEZ235-d3.
Caption: A proposed workflow for the preclinical comparison of NVP-BEZ235 and NVP-BEZ235-d3.
Conclusion and Future Directions
NVP-BEZ235 is a well-characterized dual PI3K/mTOR inhibitor with demonstrated preclinical anti-cancer activity.[1][4] Its deuterated analog, NVP-BEZ235-d3, holds the potential for an improved pharmacokinetic profile, which could translate to enhanced efficacy and a better safety margin. However, without direct comparative preclinical studies, the advantages of NVP-BEZ235-d3 remain theoretical.
Future research should focus on conducting head-to-head in vitro and in vivo studies following a workflow similar to the one proposed above. Such studies are essential to empirically determine if the anticipated benefits of deuteration for NVP-BEZ235-d3 are realized and to provide the necessary data to support its further development. This would involve a direct comparison of their metabolic stability, pharmacokinetic parameters in animal models, and their efficacy in relevant cancer xenograft models.
References
- 1. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the novel dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235 against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dual PI3K/mTOR Inhibitors: NVP-BEZ235 and GSK2126458
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade frequently dysregulated in various malignancies.[1] This has spurred the development of targeted inhibitors, with dual PI3K/mTOR inhibitors emerging as a promising class of agents. This guide provides a detailed, data-driven comparison of two prominent dual PI3K/mTOR inhibitors: NVP-BEZ235 and GSK2126458 (also known as Omipalisib), offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, cellular activity, and effects on downstream signaling.
Biochemical Potency: A Quantitative Look at Target Inhibition
Both NVP-BEZ235 and GSK2126458 are potent, ATP-competitive inhibitors of Class I PI3K isoforms and mTOR.[2][3] However, their inhibitory profiles exhibit notable differences, particularly in their potency against the various PI3K isoforms.
| Target | NVP-BEZ235 (IC50, nM) | GSK2126458 (Ki, nM) |
| p110α (PIK3CA) | 4 | 0.019 |
| p110β (PIK3CB) | 75 | 0.13 |
| p110γ (PIK3CG) | 5 | 0.024 |
| p110δ (PIK3CD) | 7 | 0.06 |
| mTORC1/mTORC2 | 20.7 (mTOR) | 0.18 / 0.3 |
Table 1: Comparative Biochemical Potency. IC50 and Ki values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate greater potency. Data for NVP-BEZ235 is from MedchemExpress and for GSK2126458 from MedChemExpress.[3]
GSK2126458 demonstrates exceptionally high potency, particularly against the p110α isoform, with a Ki value in the picomolar range.[4] In comparison, while still a potent inhibitor, NVP-BEZ235 shows relatively lower potency, especially against the p110β isoform.[3]
Cellular Activity: Impact on Cancer Cell Proliferation
The potent biochemical activity of these inhibitors translates into significant anti-proliferative effects in various cancer cell lines. A key study by Leung et al. (2011) compared the effects of NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cell lines.
| Cell Line | Treatment | Effect |
| Tamoxifen-resistant MCF-7 sub-lines | NVP-BEZ235 | Induction of cell cycle arrest, primarily in G1-phase.[5][6] |
| GSK2126458 | Induction of cell cycle arrest, primarily in G1-phase.[5][6] |
Table 2: Comparative Cellular Effects in Tamoxifen-Resistant Breast Cancer Cells. Both inhibitors primarily induce cytostatic effects rather than apoptosis in this context.[5][6]
While both compounds effectively inhibit cell proliferation, the study noted that increased resistance to tamoxifen (B1202) did not confer hypersensitivity to either PI3K inhibitor.[5]
Downstream Signaling: Differential Effects on the PI3K/mTOR Pathway
The dual inhibitory nature of NVP-BEZ235 and GSK2126458 leads to the suppression of key downstream signaling proteins. However, comparative studies have revealed nuances in their impact on the pathway.
In tamoxifen-resistant MCF-7 cells, both inhibitors effectively suppressed the phosphorylation of Akt, a key downstream effector of PI3K.[4] However, NVP-BEZ235 exhibited a more pronounced inhibitory effect on the mTORC1 downstream signaling components, p70S6K and ribosomal protein S6 (rpS6), with effects that resembled those of the mTORC1 inhibitor rapamycin.[5][6] This suggests that while both are dual inhibitors, their relative potency against PI3K and mTOR in a cellular context may differ.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by NVP-BEZ235 and GSK2126458.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of NVP-BEZ235 and GSK2126458. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of NVP-BEZ235 or GSK2126458. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for a cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated Akt and p70S6K, to assess the activity of the PI3K/mTOR pathway.
-
Cell Lysis: Treat cells with NVP-BEZ235 or GSK2126458 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: A generalized workflow for Western blot analysis.
Conclusion
Both NVP-BEZ235 and GSK2126458 are potent dual PI3K/mTOR inhibitors with significant anti-proliferative activity. GSK2126458 exhibits superior biochemical potency, particularly against the p110α isoform. In cellular assays, both compounds effectively induce cell cycle arrest. Notably, NVP-BEZ235 appears to have a more pronounced inhibitory effect on the mTORC1 signaling axis in certain contexts. The choice between these inhibitors for research or therapeutic development may depend on the specific PI3K isoform dependencies of the cancer being studied and the desired balance of PI3K versus mTOR inhibition. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Call for Papers: ACS Medicinal Chemistry Letters Special Issue on New Enabling Drug Discovery Technologies - Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NVP-BEZ235 Demonstrates Superior Efficacy Over Rapamycin in Renal Cell Carcinoma Models
A comprehensive analysis of preclinical data reveals that the dual PI3K/mTOR inhibitor, NVP-BEZ235, exhibits greater antitumor activity in renal cell carcinoma (RCC) models compared to the mTORC1 inhibitor, rapamycin (B549165). This superiority is attributed to its broader mechanism of action, which involves the inhibition of multiple critical signaling pathways that drive cancer cell proliferation and survival.
NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, has shown significant promise in preclinical studies for the treatment of renal cell carcinoma. In direct comparisons, NVP-BEZ235 consistently outperforms rapamycin by more effectively inducing growth arrest and apoptosis in RCC cell lines and in vivo tumor models.[1][2] This enhanced efficacy stems from NVP-BEZ235's ability to block both PI3K/Akt and mTOR signaling pathways, in contrast to rapamycin which primarily inhibits the mTOR complex 1 (mTORC1).[1][2]
Comparative Efficacy in In Vitro Studies
In vitro experiments using various human renal cancer cell lines, including UMRC6, 786-0, and UOK121, have demonstrated that NVP-BEZ235 is more potent than rapamycin in suppressing cell proliferation and invasion, and in inducing apoptosis and cell cycle arrest.[3][4] The inhibitory effects of these compounds were generally observed in the order of NVP-BEZ235 > PP242 (another mTOR inhibitor) > rapamycin.[3][4] Specifically, NVP-BEZ235 treatment led to a greater reduction in tumor cell proliferation and a more complete suppression of the phosphorylation of key signaling molecules such as Akt, Mnk-1, eIF4E, and 4EBP-1, as well as the expression of cyclin D1 and hypoxia-inducible factor 2-alpha (HIF2α), when compared to rapamycin.[1]
Key In Vitro Findings:
| Parameter | NVP-BEZ235 | Rapamycin | Cell Lines Tested | Reference |
| Cell Proliferation | Significant reduction | Moderate reduction | UMRC6, 786-0, UOK121, A498 | [1][3][5] |
| Apoptosis | Induction of apoptosis | Minimal effect | 786-0, Caki-1, UMRC6, UOK121 | [3][6] |
| Cell Cycle Arrest | G1 phase arrest | Partial G1 phase arrest | UMRC6, 786-0, UOK121 | [3] |
| Invasion | Suppression | Suppression | UMRC6, 786-0, UOK121 | [3][7] |
| Signaling Pathway Inhibition | Inhibition of p-Akt, p-mTOR, p-c-Jun, p-IκB-α | Inhibition of p-mTOR only | 786-0, UOK121, UMRC6 | [1][3][5] |
In Vivo Xenograft Studies Corroborate In Vitro Results
The superior antitumor activity of NVP-BEZ235 was also confirmed in in vivo studies using nude mice bearing human renal cancer xenografts. Treatment with NVP-BEZ235 resulted in a more significant reduction in tumor volume compared to rapamycin. In some instances, rapamycin showed only modest anti-cancer properties or even slightly promoted tumor growth at later stages in certain xenograft models.[5] For example, in a 786-0 xenograft model, NVP-BEZ235 treatment reduced tumor volume by 75%, while rapamycin had a negligible effect.[5] Similarly, in an A498 xenograft model, NVP-BEZ235 reduced tumor volume by 44.6%, whereas rapamycin treatment was ineffective.[5]
In Vivo Tumor Growth Inhibition:
| Xenograft Model | NVP-BEZ235 Treatment | Rapamycin Treatment | Reference |
| 786-0 | 75% reduction in tumor volume | Minimal to no inhibition | [5] |
| A498 | 44.6% reduction in tumor volume | No significant inhibition, slight promotion of growth at later stages | [5] |
Differentiated Mechanisms of Action
The enhanced efficacy of NVP-BEZ235 is rooted in its dual-targeting mechanism. While rapamycin and its analogs primarily inhibit mTORC1, NVP-BEZ235 inhibits both PI3K and mTOR, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[1][2][8] This dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-only inhibitors, a known mechanism of resistance.[6]
Furthermore, recent studies have revealed that NVP-BEZ235's mechanism of action extends beyond the PI3K/Akt/mTOR pathway. It has been shown to also suppress the activation of TGF-β-associated kinase 1 (TAK1) and its downstream effectors, including c-Jun and IκB-α.[3][5] This inhibition of the TAK1-dependent JNK/AP-1 and IKK pathways provides an additional anticancer mechanism that is not observed with rapamycin.[3][5]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition sites of NVP-BEZ235 and rapamycin.
Caption: General experimental workflow for comparing NVP-BEZ235 and rapamycin in RCC.
Experimental Protocols
Cell Lines and Culture
Human renal cell carcinoma cell lines (e.g., 786-O, A498, UMRC6, UOK121) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
Cell viability was assessed using the MTT assay or colony formation assay. For MTT, cells were seeded in 96-well plates, treated with various concentrations of NVP-BEZ235 or rapamycin for specified times (e.g., 72 hours). MTT reagent was then added, and the absorbance was measured to determine cell viability. For colony formation, cells were seeded at a low density, treated with the drugs, and allowed to form colonies for 10-14 days. Colonies were then stained with Giemsa and counted.[3]
Apoptosis and Cell Cycle Analysis
Apoptosis was quantified by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining after treating cells with the compounds for 48 or 72 hours.[7] For cell cycle analysis, cells were treated for 72 hours, fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[7]
Western Blot Analysis
To assess the effects on signaling pathways, cells were treated with NVP-BEZ235 or rapamycin, and cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were then probed with primary antibodies against key signaling proteins (e.g., total and phosphorylated Akt, S6, c-Jun, IκB-α) followed by secondary antibodies, and the protein bands were visualized.
In Vivo Xenograft Studies
Subcutaneous RCC tumors were established by injecting RCC cells (e.g., 786-0 or A498) into the flanks of nude mice. Once tumors reached a certain volume (e.g., 300 mm³), mice were randomized into treatment groups and administered NVP-BEZ235, rapamycin, or a vehicle control daily via oral gavage.[3] Tumor volume and body weight were measured periodically. At the end of the study (e.g., 28 days), mice were sacrificed, and tumors were excised for further analysis, such as immunohistochemistry.[3]
Conclusion
The available preclinical evidence strongly suggests that NVP-BEZ235 is a more effective inhibitor of renal cell carcinoma growth than rapamycin. Its dual-targeting of the PI3K/mTOR pathway and its additional inhibitory effects on the TAK1 signaling pathway provide a more robust and sustained antitumor response. These findings provide a strong rationale for the clinical investigation of dual PI3K/mTOR inhibitors like NVP-BEZ235 in patients with advanced renal cell carcinoma.[1]
References
- 1. The efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 compared with rapamycin in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 6. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
Validating NVP-BEZ235-d3 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of NVP-BEZ235, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor. We will explore the utility of its deuterated form, NVP-BEZ235-d3, in pharmacokinetic and pharmacodynamic studies and compare its application with other established techniques for confirming target interaction in a physiological setting.
NVP-BEZ235 functions by binding to the ATP-binding cleft of PI3K and mTOR, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][2] Validating that NVP-BEZ235 and its deuterated counterpart effectively engage their targets in vivo is a critical step in preclinical and clinical development. This guide will delve into the experimental protocols and comparative performance of key validation techniques.
Comparative Analysis of In Vivo Target Engagement Methods
The selection of a method to validate in vivo target engagement depends on various factors, including the specific research question, available resources, and the desired quantitative output. Here, we compare three widely used approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing NVP-BEZ235-d3, Western Blotting of downstream effectors, and the Cellular Thermal Shift Assay (CETSA).
| Method | Principle | NVP-BEZ235 Application | Advantages | Limitations |
| LC-MS/MS with NVP-BEZ235-d3 | Quantifies the concentration of NVP-BEZ235 in plasma and tissue homogenates. NVP-BEZ235-d3 serves as an internal standard for accurate quantification.[1][3] | Direct measurement of drug concentration at the site of action, enabling pharmacokinetic/pharmacodynamic (PK/PD) modeling.[4][5] | High sensitivity and specificity for drug quantification.[1] Provides crucial data for dose-response relationship studies.[4] | Does not directly measure target binding or inhibition of target activity. Requires specialized equipment and expertise. |
| Western Blotting | Measures the phosphorylation status of downstream proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6) as a surrogate for target inhibition.[6] | Assessment of pharmacodynamic effects by observing the dose-dependent decrease in phosphorylation of key signaling molecules in tumor tissues.[6] | Widely accessible technique. Provides a direct readout of pathway inhibition. | Semi-quantitative. Can be influenced by signaling crosstalk and feedback loops. Requires high-quality antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. Increased melting temperature of the target protein in the presence of the drug indicates engagement.[7] | Direct, label-free evidence of NVP-BEZ235 binding to PI3K and mTOR in ex vivo tissue samples from treated animals.[7] | Provides direct physical evidence of target engagement in a cellular or tissue context. Can identify off-target interactions.[8] | Can be technically challenging for in vivo applications. Requires specific antibodies for protein detection. Throughput can be limited.[9] |
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies evaluating NVP-BEZ235, providing a basis for comparing the outputs of different target engagement validation methods.
Table 1: In Vivo Pharmacokinetic Parameters of NVP-BEZ235 in Mice Data derived from HPLC-MS/MS analysis.
| Parameter | Value | Units | Reference |
| Dose | 50 | mg/kg | [5] |
| Cmax (Plasma) | ~1500 | ng/mL | [5] |
| Cmax (Tumor) | ~1000 | ng/g | [5] |
| Tmax (Plasma) | 2 | hours | [5] |
| Tmax (Tumor) | 4 | hours | [5] |
Table 2: In Vivo Pharmacodynamic Effects of NVP-BEZ235 on PI3K/mTOR Pathway Data derived from Western Blot analysis of tumor xenografts.
| Treatment Group | p-Akt (Ser473) Inhibition (%) | p-S6 (Ser235/236) Inhibition (%) | Reference |
| NVP-BEZ235 (20 mg/kg) | ~50 | ~70 | [6] |
| NVP-BEZ235 (40 mg/kg) | >80 | >90 | [6] |
| Rapamycin | No significant inhibition | ~60 | [6] |
Table 3: In Vivo Target Engagement of a RIPK1 Inhibitor Measured by CETSA Illustrative data demonstrating the principle of in vivo CETSA.
| Treatment Group | Target Protein Thermal Shift (°C) | Reference |
| Vehicle | 0 | [7] |
| RIPK1 Inhibitor | +2.5 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
LC-MS/MS for NVP-BEZ235 Quantification in Plasma and Tissue
This protocol outlines a method for the sensitive quantification of NVP-BEZ235 in biological matrices using NVP-BEZ235-d3 as an internal standard.[1][3]
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add NVP-BEZ235-d3 internal standard.
-
Perform liquid-liquid extraction with tert-butyl methyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile, methanol, and water with acetic acid (pH 3.7).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NVP-BEZ235 and NVP-BEZ235-d3.
4. Quantification:
-
Construct a calibration curve using known concentrations of NVP-BEZ235 and a fixed concentration of NVP-BEZ235-d3.
-
Determine the concentration of NVP-BEZ235 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition In Vivo
This protocol describes the assessment of NVP-BEZ235's pharmacodynamic effects by measuring the phosphorylation of downstream targets in tumor tissues.[6]
1. Tissue Lysate Preparation:
-
Excise tumors from treated and control animals at specified time points.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure for directly assessing the binding of NVP-BEZ235 to its targets in tissues from treated animals.[7]
1. Animal Treatment and Tissue Collection:
-
Administer NVP-BEZ235 or vehicle to animals.
-
At the desired time point, euthanize the animals and harvest the target tissues (e.g., tumor, spleen).
2. Ex Vivo Heat Treatment:
-
Aliquot tissue homogenates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) in a thermocycler, followed by cooling.
3. Lysis and Fractionation:
-
Lyse the cells in the homogenates by freeze-thaw cycles.
-
Centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein fraction.
4. Protein Detection:
-
Analyze the soluble fractions by Western blotting using antibodies specific for the target proteins (PI3K, mTOR).
5. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the biological pathways and experimental processes.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
References
- 1. Determination of NVP-BEZ235, a dual PI3K and mTOR inhibitor, in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-EPMC2905505 - The efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 compared with rapamycin in renal cell carcinoma. - OmicsDI [omicsdi.org]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of NVP-BEZ235-d3 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual PI3K/mTOR inhibitor, NVP-BEZ235-d3, has emerged as a promising agent in oncology, not only for its standalone therapeutic potential but also for its ability to synergistically enhance the efficacy of conventional chemotherapeutic drugs. This guide provides a comparative overview of the synergistic effects observed when NVP-BEZ235-d3 is combined with other chemotherapies, supported by experimental data from preclinical studies.
In Vitro Synergistic Effects: A Quantitative Comparison
The synergistic potential of NVP-BEZ235-d3 in combination with various chemotherapeutic agents has been demonstrated across a range of cancer cell lines. The following tables summarize the key quantitative data from these studies, highlighting the enhanced anti-proliferative and pro-apoptotic effects of the combination therapies.
Table 1: Synergistic Inhibition of Cell Proliferation
| Chemotherapy Agent | Cancer Type | Cell Line | NVP-BEZ235 IC50 (Combination) | Chemotherapy IC50 (Combination) | Combination Index (CI) | Fold Reduction in IC50 | Reference |
| Cisplatin (B142131) | Non-Small Cell Lung Cancer | A549/DDP (Cisplatin-Resistant) | 0.15 µg/ml | 1.53 µg/ml | 0.23 | Cisplatin: ~8.7x, NVP-BEZ235: ~8.9x | [1][2] |
| Cisplatin | Bladder Cancer | T24R2 (Cisplatin-Resistant) | 6.63 µM | - | <1 | Cisplatin: 3.6x, NVP-BEZ235: 5.6x | [3] |
| 5-Fluorouracil (5-FU) | Gastric Cancer | MKN-45 | Not Reported | Not Reported | Synergistic | Proliferation inhibition increased from ~38% (5-FU alone) to ~54% (combination) after 24h.[4] | [4] |
| Regorafenib | Hepatocellular Carcinoma | HepG2 | 1000 nM | 1 µM | 0.45 | Regorafenib: Not Reported, NVP-BEZ235: Not Reported | [5] |
| Nilotinib (B1678881) | Chronic Myeloid Leukemia | K562 | Not Reported | Not Reported | Synergistic | Colony formation significantly inhibited with 50 nM NVP-BEZ235 and 500 nM nilotinib.[6] | [6] |
Table 2: Enhancement of Apoptosis and Cell Cycle Arrest
| Chemotherapy Agent | Cancer Type | Cell Line | Effect on Apoptosis (Combination vs. Single Agent) | Effect on Cell Cycle | Reference |
| Cisplatin | Bladder Cancer | T24R2 | Marked increase in sub-G1 phase (apoptotic cells) from ~0.6-0.8% to 3.6%.[3] | S phase arrest (46.9% in combination vs. ~5-12% in single agents).[3] | [3] |
| Doxorubicin | Leukemia | K562/A (Doxorubicin-Resistant) | Apoptotic rate increased from 7.37% (control) to 12.97% with NVP-BEZ235 alone.[7][8] | G0/G1 arrest.[7][8] | [7][8] |
| 5-Fluorouracil (5-FU) | Gastric Cancer | MKN-45 | Increased expression of cleaved caspase-3 and Bax.[4] | Not Reported | [4] |
| Nilotinib | Chronic Myeloid Leukemia | K562 | More effective in inducing apoptosis compared to single agents.[6] | Not Reported | [6] |
| Regorafenib | Hepatocellular Carcinoma | Hep3B, HepG2, Huh7 | Increased expression of cleaved caspase-3 and cleaved PARP. | Not Reported | [5] |
In Vivo Synergistic Efficacy: Tumor Growth Inhibition
Preclinical xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with combination therapies involving NVP-BEZ235-d3.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Chemotherapy Agent | Cancer Type | Xenograft Model | NVP-BEZ235-d3 Treatment | Chemotherapy Treatment | Combination Treatment Outcome | Reference | |---|---|---|---|---|---| | Cisplatin | Osteosarcoma | U2OS Xenograft | NVP-BEZ235 alone showed some effect. | Cisplatin alone showed some effect. | Significantly reduced tumor volume compared to single agents from day 15.[9] |[9] | | 5-Fluorouracil (5-FU) | Gastric Cancer | MKN-45 Xenograft | Tumor weight: 1.58±0.23 g | Tumor weight: 1.20±0.32 g | Tumor weight: 0.83±0.16 g (significantly lower than 5-FU alone).[4] |[4] | | MEK Inhibitor (AZD6244) | Colorectal Cancer (KRAS & PIK3CA mutant) | HCT116 Xenograft | Slight inhibition of tumor growth. | Slight inhibition of tumor growth. | Markedly enhanced antitumor effects. |[10] | | Nilotinib | Chronic Myeloid Leukemia | Ba/F3 BCR-ABL Xenograft | Inhibited tumor growth. | Inhibited tumor growth. | Combination further inhibited tumor growth compared to single agents.[6] |[6] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of NVP-BEZ235-d3 in combination therapies are primarily attributed to its dual inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Many chemotherapeutic agents induce cellular stress, which can lead to the activation of pro-survival pathways like PI3K/mTOR as a resistance mechanism. By concurrently inhibiting this pathway, NVP-BEZ235-d3 lowers the threshold for apoptosis and enhances the cytotoxic effects of the partner drug.
Furthermore, crosstalk between the PI3K/mTOR and other signaling pathways, such as the MAPK/ERK pathway, plays a crucial role. In some instances, inhibition of the PI3K/mTOR pathway can lead to a compensatory activation of the MAPK/ERK pathway. Combining NVP-BEZ235-d3 with an inhibitor of the MAPK pathway (e.g., a MEK inhibitor) can therefore result in a more potent and durable anti-tumor response.
Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR complexes.
Caption: Interplay between PI3K/mTOR and MAPK/ERK pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison tables. Specific parameters such as cell seeding density, antibody concentrations, and incubation times may vary between studies and should be optimized for specific experimental conditions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of NVP-BEZ235-d3, the chemotherapeutic agent, or a combination of both. Include a vehicle control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The synergistic effect is often quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, p70S6K, 4E-BP1, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for assessing synergistic effects.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, NVP-BEZ235-d3 alone, chemotherapy alone, and the combination of NVP-BEZ235-d3 and chemotherapy. Administer the treatments according to the specified dosage and schedule (e.g., oral gavage for NVP-BEZ235-d3, intraperitoneal injection for cisplatin).
-
Tumor Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after a predetermined number of weeks or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This guide provides a consolidated resource for understanding the synergistic potential of NVP-BEZ235-d3 with various chemotherapies. The presented data and protocols can aid researchers in designing further preclinical studies and ultimately inform the clinical development of combination therapies incorporating this promising dual PI3K/mTOR inhibitor.
References
- 1. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of fluorouracil on gastric cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with nilotinib against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. NVP-BEZ235 synergizes cisplatin sensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combine MEK inhibition with PI3K/mTOR inhibition exert inhibitory tumor growth effect on KRAS and PIK3CA mutation CRC xenografts due to reduced expression of VEGF and matrix metallopeptidase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BEZ235-d3: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
NVP-BEZ235, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), is a widely utilized tool in cancer research and drug development.[1][2][3] Its deuterated analog, NVP-BEZ235-d3, offers a valuable tool for pharmacokinetic studies. Understanding the kinase selectivity profile of this compound is critical for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of NVP-BEZ235's cross-reactivity with other kinases, supported by experimental data and detailed protocols.
Kinase Inhibition Profile of NVP-BEZ235
NVP-BEZ235 demonstrates high potency against class I PI3K isoforms and mTOR.[1][2][3] Its inhibitory activity is significantly lower against a broader panel of protein kinases, indicating a favorable selectivity profile for its primary targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NVP-BEZ235 against its primary targets and a selection of other kinases.
| Kinase Target | Isoform/Complex | IC50 (nM) |
| Primary Targets | ||
| PI3K | p110α | 4 |
| p110β | 75 | |
| p110γ | 5 | |
| p110δ | 7 | |
| mTOR | mTORC1/mTORC2 | 21 |
| Off-Target Kinases | ||
| DNA-PK | - | Potent Inhibition |
| ATM | - | Potent Inhibition |
| Selected Protein Kinases | (Panel) | >5,000 |
Data compiled from Maira et al., 2008 and other sources.[4][5] It is noteworthy that while NVP-BEZ235 is highly selective against a wide range of protein kinases, it exhibits potent inhibitory activity against other members of the PI3K-like kinase (PIKK) family, such as DNA-PK and ATM.[6]
PI3K/mTOR Signaling Pathway Inhibition by NVP-BEZ235
The following diagram illustrates the central role of PI3K and mTOR in the signaling cascade that regulates cell growth, proliferation, and survival. NVP-BEZ235 exerts its anti-cancer effects by blocking this pathway at two critical nodes.
Experimental Protocols
The determination of kinase inhibition profiles, as summarized above, is typically performed using in vitro biochemical assays. The following is a detailed methodology for a common luminescence-based kinase assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
NVP-BEZ235-d3 (or other inhibitor)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of NVP-BEZ235-d3 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control without enzyme for 100% inhibition.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Inhibitor solution or vehicle.
-
Kinase enzyme solution.
-
A mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
NVP-BEZ235-d3 is a highly potent and selective dual inhibitor of PI3K and mTOR. While it demonstrates minimal cross-reactivity against a broad range of protein kinases, its activity against other PIKK family members should be considered when designing and interpreting experiments. The provided experimental protocol offers a standard method for researchers to independently verify and expand upon the kinase selectivity profiling of NVP-BEZ235-d3 and other kinase inhibitors.
References
- 1. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Synergy of NVP-BEZ235 and enzastaurin in mantle cell lymphoma | Clinical Management Issues [journals.seedstm.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. semanticscholar.org [semanticscholar.org]
Confirming PI3K Pathway Blockade in Tumor Tissue: A Comparative Guide to NVP-BEZ235-d3 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. NVP-BEZ235, a dual inhibitor of PI3K and the mammalian target of rapamycin (B549165) (mTOR), has been extensively studied for its potent anti-tumor activities. This guide provides a comprehensive comparison of NVP-BEZ235-d3 with other PI3K inhibitors, supported by experimental data and detailed protocols to aid researchers in designing and interpreting studies aimed at confirming PI3K pathway blockade in tumor tissue.
Introduction to NVP-BEZ235-d3
NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235 (also known as Dactolisib). It is a potent, orally bioavailable dual inhibitor that targets all four class I PI3K isoforms (p110α, β, γ, and δ) and mTOR (mTORC1 and mTORC2) by competing with ATP at their kinase domains.[1][2] This dual-targeting mechanism allows for a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, which is often hyperactivated in cancer.[3][4] The inhibition of this pathway leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth, as demonstrated in numerous preclinical studies.[5][6]
Comparison of PI3K Inhibitors
The landscape of PI3K inhibitors is diverse, with compounds varying in their selectivity for different PI3K isoforms and their ability to co-inhibit mTOR. The choice of inhibitor can significantly impact experimental outcomes and therapeutic efficacy. Below is a comparison of NVP-BEZ235 with other notable PI3K inhibitors.
Table 1: Biochemical Potency (IC50) of Selected PI3K Inhibitors
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | mTOR (nM) |
| NVP-BEZ235 | Dual PI3K/mTOR | 4 | 75 | 5 | 7 | 6[2] |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | >1000[7] |
| Piktilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 | >1000[8] |
| Copanlisib (BAY 80-6946) | Pan-PI3K (α/δ dominant) | 0.5 | 3.7 | 6.4 | 0.7 | N/A[7] |
| GSK2126458 | Dual PI3K/mTOR | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 (mTORC1), 0.3 (mTORC2) |
| ZSTK474 | Pan-PI3K | 18 | 380 | 88 | 210 | >1000[9] |
Table 2: Cellular Activity of Selected PI3K Inhibitors
| Inhibitor | Key Cellular Effects | Representative Cell Lines |
| NVP-BEZ235 | Induces G1 cell cycle arrest and apoptosis.[6] Inhibits phosphorylation of Akt, p70S6K, and 4E-BP1.[10] | Breast cancer, glioblastoma, gastric cancer.[5][11][12] |
| Buparlisib (BKM120) | Induces apoptosis and inhibits cell proliferation. | Various solid tumors.[7] |
| Piktilisib (GDC-0941) | Potent inhibition of PI3K signaling and tumor growth. | Cancers with PIK3CA mutations.[8] |
| Copanlisib (BAY 80-6946) | Strong anti-proliferative activity, particularly in hematological malignancies. | B-cell lymphomas.[7] |
| GSK2126458 | Potent inhibitor of cell growth and inducer of apoptosis. | Tamoxifen-resistant breast cancer cells.[13] |
| ZSTK474 | Inhibits cell proliferation and induces apoptosis. | Various cancer cell lines.[9] |
Experimental Protocols for Confirming PI3K Pathway Blockade
To rigorously assess the efficacy of NVP-BEZ235-d3 or other PI3K inhibitors in tumor tissue, it is essential to employ validated experimental methodologies. Western blotting and immunohistochemistry are two of the most common techniques used to measure the phosphorylation status of key downstream effectors of the PI3K pathway.
Western Blot Analysis of Phosphorylated-Akt (p-Akt)
This protocol provides a general framework for assessing PI3K pathway inhibition in tumor tissue lysates by measuring the levels of phosphorylated Akt (a key downstream effector).
1. Tumor Tissue Homogenization and Protein Extraction:
-
Excise tumor tissue from treated and control animals and immediately snap-freeze in liquid nitrogen.
-
Store at -80°C until use.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the frozen tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a housekeeping protein (e.g., β-actin or GAPDH).[14][15]
Immunohistochemistry (IHC) for Phosphorylated-S6 Ribosomal Protein (p-S6)
IHC allows for the visualization of pathway inhibition within the morphological context of the tumor tissue.
1. Tissue Preparation:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut into 4-5 µm sections.
-
Mount the sections on positively charged slides.
2. Staining Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against phosphorylated S6 ribosomal protein (p-S6 Ser235/236) overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
3. Analysis:
-
Examine the stained slides under a microscope.
-
The intensity and distribution of the brown DAB stain indicate the level and localization of p-S6, providing a semi-quantitative measure of mTORC1 activity.[16]
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow, and a logical comparison of PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing PI3K pathway blockade in tumors.
Caption: Logical comparison of different classes of PI3K inhibitors.
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. dovepress.com [dovepress.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellagentech.com [cellagentech.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
NVP-BEZ235-d3: A Comparative Analysis of Anti-proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of NVP-BEZ235, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The deuterated form, NVP-BEZ235-d3, is primarily utilized as an internal standard in pharmacokinetic analyses due to its similar biological activity to the non-deuterated parent compound. This document focuses on the anti-proliferative efficacy of NVP-BEZ235 in comparison to other PI3K/mTOR pathway inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
NVP-BEZ235 is an imidazoquinoline derivative that competitively binds to the ATP-binding cleft of both PI3K and mTOR kinases.[1] This dual inhibition effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway that is frequently overactivated in cancer and regulates cell growth, proliferation, survival, and metabolism.[2][3] By targeting both PI3K and mTOR, NVP-BEZ235 can prevent the feedback activation of AKT that is often observed with mTOR-only inhibitors like everolimus (B549166).[4][5] This leads to a more comprehensive shutdown of the pathway, resulting in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[1][6]
Comparative Anti-proliferative Activity
NVP-BEZ235 has demonstrated superior anti-proliferative activity compared to selective mTOR inhibitors in numerous cancer cell lines.[4] Its efficacy is particularly noted in cancers with activating mutations in the PI3K pathway.[5] The following tables summarize the 50% inhibitory concentration (IC50) values of NVP-BEZ235 and other relevant inhibitors across a range of cancer cell lines.
Table 1: IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| DU145 | Prostate Cancer | 16.25 ± 4.72 | Clonogenic Assay | [7] |
| LNCaP | Prostate Cancer | 6.10 ± 0.40 | Clonogenic Assay | [7] |
| BPH-1 | Benign Prostatic Hyperplasia | 6.11 ± 0.64 | Clonogenic Assay | [7] |
| T24 | Bladder Cancer | Varies with duration | CCK-8 Assay | [6] |
| T24R2 (Cisplatin-resistant) | Bladder Cancer | Varies with duration | CCK-8 Assay | [6] |
| YUVON | Melanoma | Low nM range | Clonogenic Assay | [7] |
| YUSIK | Melanoma | Low nM range | Clonogenic Assay | [7] |
| SU-2 | Glioblastoma Stem Cells | ~10-320 (dose-dependent) | MTT Assay | [6] |
| G401 | Nephroblastoma | Dose- and time-dependent | CCK-8 Assay | [8] |
Table 2: Comparative IC50 Values of PI3K/mTOR Inhibitors in Breast Cancer Cell Lines
| Inhibitor | MCF-7 (nM) | T47D (nM) | SKBr3 (nM) | MDA-MB-231 (nM) |
| NVP-BEZ235 | 18 ± 2 | 11 ± 2 | 27 ± 6 | 13 ± 2 |
| Everolimus | >1000 | >1000 | >1000 | >1000 |
| GSK2126458 | 1.1 ± 0.2 | 1.4 ± 0.3 | 2.5 ± 0.7 | 1.8 ± 0.4 |
| Data derived from thymidine (B127349) incorporation assays after 3 days of treatment.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental processes involved in assessing anti-proliferative activity, the following diagrams are provided in DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, enhances the radiosensitivity of human glioma stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"NVP-BEZ 235-d3" assessing radiosensitizing potential against other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radiosensitizing potential of NVP-BEZ235-d3 against other established and emerging agents in cancer therapy. The information is supported by experimental data to facilitate informed decisions in research and development.
NVP-BEZ235, a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), has demonstrated significant potential in enhancing the efficacy of radiotherapy across various cancer models.[1][2] Its mechanism of action involves the disruption of key signaling pathways that regulate cell survival, proliferation, and DNA damage repair, thereby rendering cancer cells more susceptible to the cytotoxic effects of ionizing radiation.
Comparative Efficacy of Radiosensitizing Agents
The effectiveness of a radiosensitizing agent is often quantified by its Dose Enhancement Ratio (DER) or Dose Modifying Factor (DMF), which indicates the factor by which the radiation dose can be reduced to achieve the same biological effect. The following table summarizes the performance of NVP-BEZ235-d3 in comparison to other agents based on available preclinical data.
| Radiosensitizing Agent | Cancer Model | Efficacy Metric (DER/DMF) | Reference |
| NVP-BEZ235 | Cisplatin-Resistant Non-Small Cell Lung Carcinoma | DER = 1.5 | [3] |
| Parental Non-Small Cell Lung Carcinoma | DER = 1.8 | [3] | |
| Head and Neck Squamous Cell Carcinoma & Glioblastoma | DER = 1.32 - 1.72 | [1] | |
| Cisplatin | Cisplatin-Resistant Ovarian Carcinoma | DMF up to 1.5 | [4] |
| Cisplatin-Sensitive Ovarian Carcinoma | DMF up to 1.1 | [4] | |
| ATM Inhibitor (KU-60019) | Glioblastoma (U1242 cells) | DER = 3.2 | [5] |
| Glioblastoma (U87 cells) | DER = 3.0 | [5] | |
| PARP Inhibitor (Olaparib) | Glioblastoma (S-phase enriched) | Enhancement Ratio = 1.60 | [6] |
| Glioblastoma (G1-phase enriched) | Enhancement Ratio = 1.27 | [6] | |
| PARP Inhibitor (Talazoparib) | Lung Cancer (A549 cells) | ER10 = 1.5 | [7] |
Mechanism of Action: PI3K/mTOR Pathway Inhibition
NVP-BEZ235 exerts its radiosensitizing effects by targeting the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival. Upon exposure to ionizing radiation, this pathway is often activated, promoting DNA repair and cell survival. NVP-BEZ235's inhibition of both PI3K and mTOR disrupts this survival response, leading to diminished repair of DNA double-strand breaks, primarily through the non-homologous end joining (NHEJ) pathway.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NVP-BEZ-235 enhances radiosensitization via blockade of the PI3K/mTOR pathway in cisplatin-resistant non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization by Cisplatin treatment in Cisplatin-resistant and sensitive human ovarian-carcinoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly-(ADP-ribose)-polymerase inhibitors as radiosensitizers: a systematic review of pre-clinical and clinical human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitization Effect of PARP Inhibitor Talazoparib Involves Decreasing Mitochondrial Membrane Potential and Induction of Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of NVP-BEZ235-d3
Essential guidance for the safe handling and disposal of NVP-BEZ235-d3 is critical for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. As a potent, research-grade compound, this dual PI3K/mTOR inhibitor requires stringent disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring adherence to standard laboratory safety practices. For definitive safety information, always consult the manufacturer-provided Safety Data Sheet (SDS) for NVP-BEZ235-d3.
Immediate Safety and Handling Precautions
Before handling NVP-BEZ235-d3, a thorough understanding of its chemical properties and potential hazards is imperative. Researchers should treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): The consistent use of appropriate PPE is non-negotiable and should include:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Engineering Controls: Work with NVP-BEZ235-d3 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1] An eyewash station and safety shower must be readily accessible.[1]
Quantitative Data Summary
For clarity and ease of reference, key quantitative data for the non-deuterated form, NVP-BEZ235 (Dactolisib), are summarized below. This information is provided as a reference, and users should consult the specific documentation for NVP-BEZ235-d3.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₃N₅O | [2] |
| Formula Weight | 469.5 g/mol | [2] |
| CAS Number | 915019-65-7 | [2][3] |
| p110α IC₅₀ | 4 nM | [2][4] |
| p110β IC₅₀ | 75 nM | [2][4] |
| p110δ IC₅₀ | 7 nM | [2][4] |
| p110γ IC₅₀ | 5 nM | [2][4] |
| mTOR IC₅₀ | 20 nM | [2] |
| Solubility (DMSO) | Up to 1 mg/ml (with warming) | [3] |
| Solubility (DMF) | Up to 10 mg/ml (requires heating) | [3] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols: Disposal Procedures
The disposal of NVP-BEZ235-d3, including the pure compound and any contaminated materials, must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection
1. Solid Waste:
-
Collect unused or expired NVP-BEZ235-d3 powder in its original container or a clearly labeled, sealed waste container.
-
All disposables that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.[1]
2. Liquid Waste:
-
Solutions containing NVP-BEZ235-d3 should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][5]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "NVP-BEZ235-d3," and the solvent(s) used.[1]
3. Empty Containers:
-
Empty containers should be rinsed with an appropriate solvent (e.g., the solvent used for the solution).
-
The rinsate must be collected as hazardous liquid waste.[5]
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
Labeling and Storage
-
All waste containers must be accurately and clearly labeled.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used to prevent spills.[1]
Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of NVP-BEZ235-d3.
References
Essential Safety and Logistical Guidance for Handling NVP-BEZ235-d3
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of NVP-BEZ235-d3.
This document provides crucial procedural information for the safe management of NVP-BEZ235-d3 in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and proper disposal of this research chemical. NVP-BEZ235-d3, a deuterated form of Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), necessitating careful handling.
Personal Protective Equipment (PPE)
When handling NVP-BEZ235-d3, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| Equipment | Type/Specification | Purpose |
| Gloves | Chemical-resistant, disposable. Nitrile gloves are a suitable choice for incidental contact. For extended contact or handling of highly concentrated solutions, consider more robust options like Norfoil™ gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or dust particles. |
| Lab Coat | Standard laboratory coat. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling NVP-BEZ235-d3 is critical for safety and experimental accuracy.
1. Preparation and Weighing:
-
Before handling, ensure that the Safety Data Sheet (SDS) is readily available and has been reviewed.
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Use an analytical balance with a draft shield to prevent the dispersal of the powdered compound.
-
Handle the solid compound with care to avoid generating dust.
2. Dissolution:
-
NVP-BEZ235 is soluble in DMSO and DMF.[1]
-
When preparing solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
If warming is required to dissolve the compound, use a water bath with controlled temperature and ensure the vial is securely capped.
3. Experimental Use:
-
Clearly label all solutions containing NVP-BEZ235-d3 with the compound name, concentration, solvent, and date of preparation.
-
When adding the compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid generating aerosols.
-
Work over a spill tray to contain any accidental spills.
4. Storage:
-
Store the solid compound and stock solutions at the recommended temperature, typically -20°C, in a tightly sealed container to maintain stability.
Disposal Plan: Managing NVP-BEZ235-d3 Waste
Proper disposal of NVP-BEZ235-d3 and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is intended for research and development use only, all waste must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Do not mix NVP-BEZ235-d3 waste with other waste streams.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, vials) from liquid waste (e.g., unused solutions, contaminated media).
2. Solid Waste Disposal:
-
Collect all solid waste contaminated with NVP-BEZ235-d3 in a designated, clearly labeled hazardous waste container.
-
The container should be a sealable, puncture-resistant bag or a rigid container.
-
Label the container with "Hazardous Waste," the name of the chemical (NVP-BEZ235-d3), and the date.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing NVP-BEZ235-d3 in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Do not fill the container to more than 90% of its capacity to prevent spills.
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with NVP-BEZ235-d3 using a suitable laboratory disinfectant or cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of all NVP-BEZ235-d3 waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of NVP-BEZ235-d3 down the drain or in the regular trash.
NVP-BEZ235 Signaling Pathway
NVP-BEZ235 is a dual inhibitor that targets both PI3K and mTOR, key components of a critical signaling pathway that regulates cell growth, proliferation, and survival. The following diagram illustrates the mechanism of action of NVP-BEZ235.
Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
